Prmt5-IN-31
Description
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Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2R)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-methoxyindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H24N2O2/c1-25-20-6-7-21-17(12-20)9-11-23(21)15-19(24)14-22-10-8-16-4-2-3-5-18(16)13-22/h2-7,9,11-12,19,24H,8,10,13-15H2,1H3/t19-/m1/s1 |
InChI Key |
MBVMUGJPXQTTTC-LJQANCHMSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C=C2)C[C@@H](CN3CCC4=CC=CC=C4C3)O |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(CN3CCC4=CC=CC=C4C3)O |
Origin of Product |
United States |
Foundational & Exploratory
Prmt5-IN-31: A Dual-Action Inhibitor Targeting Cancer Progression
An In-depth Technical Guide on the Mechanism of Action of Prmt5-IN-31
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its multifaceted role in tumor progression. This whitepaper provides a comprehensive technical overview of this compound, a novel small molecule inhibitor distinguished by its dual mechanism of action. This compound not only selectively inhibits the enzymatic activity of PRMT5 but also upregulates the tumor suppressor heterogeneous nuclear ribonucleoprotein E1 (hnRNP E1). This dual functionality translates into potent anti-proliferative effects, including the induction of apoptosis and the inhibition of cell migration in cancer cell lines. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the associated signaling pathways.
Introduction to PRMT5 in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating a wide array of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1] Dysregulation and overexpression of PRMT5 are frequently observed in a variety of human cancers, including lung, breast, and colorectal cancers, and are often associated with poor prognosis.[2] Consequently, the development of small molecule inhibitors targeting PRMT5 has become a promising avenue for cancer therapy.
This compound: A Novel Dual-Action Inhibitor
This compound, also identified as compound 3m in its discovery publication, is a selective inhibitor of PRMT5.[3][4][5] It is a tetrahydroisoquinolineindole derivative designed to occupy the substrate-binding site of the PRMT5 enzyme.[3] A key distinguishing feature of this compound is its dual mechanism of action: alongside direct PRMT5 inhibition, it also leads to the upregulation of the tumor suppressor protein hnRNP E1.[3][4][5]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of PRMT5's methyltransferase activity. By binding to the substrate pocket, it prevents the symmetric dimethylation of arginine residues on PRMT5 target proteins. This inhibition disrupts the downstream signaling pathways that are dependent on PRMT5 activity for promoting cancer cell survival and proliferation.
In addition to its inhibitory role, this compound upregulates the expression of hnRNP E1. The precise molecular link between PRMT5 inhibition and hnRNP E1 upregulation is an area of ongoing investigation, but it is suggested that a regulatory relationship exists between the two.[3] Silencing of hnRNP E1 has been shown to abrogate the anti-tumor effects of this compound, indicating that the upregulation of this tumor suppressor is a critical component of the inhibitor's overall efficacy.[3]
The combined effect of PRMT5 inhibition and hnRNP E1 upregulation leads to potent anti-cancer activity, including the induction of apoptosis and the inhibition of cell migration in non-small cell lung cancer A549 cells.[3][4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound and a related potent analogue, Antiproliferative agent-25 (compound 3s4), from the same study.
Table 1: In Vitro Efficacy of this compound and Antiproliferative agent-25
| Compound | Target | IC50 (μM) | Cell Line | Effect | Reference |
| This compound (3m) | PRMT5 | 0.31 | A549 | Induces apoptosis, inhibits migration, upregulates hnRNP E1 | [3][4][5] |
| Antiproliferative agent-25 (3s4) | PRMT5 | 0.11 | A549 | Induces apoptosis, inhibits migration, upregulates hnRNP E1 | [6] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Notes | Reference |
| Metabolic Stability (T1/2) | 132.4 min | Human Liver Microsomes | High metabolic stability | [3][4][5] |
| Bioavailability | 31.4% | SD Rats | - | [3] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below. These are based on standard methodologies in the field.
In Vitro PRMT5 Inhibition Assay (Radioactive Methylation Assay)
This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a substrate peptide.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human PRMT5/MEP50 complex, a histone H4-derived peptide substrate, and assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20).
-
Compound Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction wells.
-
Initiation of Reaction: Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Measurement: Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide. Wash the filter plate to remove unincorporated ³H-SAM. Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for hnRNP E1 Upregulation
This protocol details the detection of changes in hnRNP E1 protein levels in A549 cells following treatment with this compound.
-
Cell Culture and Treatment: Culture A549 cells to 70-80% confluency and treat with various concentrations of this compound or DMSO for a specified duration (e.g., 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hnRNP E1 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Densitometry: Quantify the band intensities to determine the relative change in hnRNP E1 protein expression.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of A549 cells.
-
Cell Seeding: Seed A549 cells in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a uniform scratch (wound) in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound or DMSO.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points. Calculate the percentage of wound closure relative to the initial wound area to quantify cell migration.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.
Caption: PRMT5 forms a complex with MEP50 and utilizes SAM as a methyl donor to symmetrically dimethylate histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and ultimately promoting cell proliferation and survival.
Caption: this compound inhibits PRMT5 activity, blocking substrate methylation, and upregulates the tumor suppressor hnRNP E1, leading to increased apoptosis and decreased cell migration.
Caption: A logical workflow for the characterization of this compound, encompassing in vitro enzymatic and cellular assays to determine its efficacy and mechanism of action.
Conclusion
This compound represents a promising novel therapeutic agent with a unique dual mechanism of action that combines the direct inhibition of the oncogenic enzyme PRMT5 with the upregulation of the tumor suppressor hnRNP E1. This multifaceted approach leads to significant anti-cancer effects, including the induction of apoptosis and inhibition of cell migration. The favorable in vitro potency and metabolic stability of this compound warrant further preclinical and clinical investigation to fully elucidate its therapeutic potential in the treatment of various cancers.
References
- 1. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative splicing and related RNA binding proteins in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell migration assay [bio-protocol.org]
- 4. Cell migration and invasion assay [bio-protocol.org]
- 5. Inhibition of A549 Lung Cancer Cell Migration and Invasion by Ent-Caprolactin C via the Suppression of Transforming Growth Factor-β-Induced Epithelial—Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Prmt5-IN-31: A Technical Guide to Target Validation in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its frequent overexpression in various cancers and its critical role in tumor cell proliferation, survival, and malignancy. This technical guide provides an in-depth overview of the target validation of PRMT5 in cancer, with a specific focus on the preclinical compound Prmt5-IN-31. This document details the mechanism of action, preclinical efficacy, and the key signaling pathways modulated by this novel inhibitor. Furthermore, it furnishes detailed experimental protocols for the key assays cited, enabling researchers to replicate and build upon these findings. All quantitative data are presented in structured tables for clear comparison, and logical and biological relationships are visualized through diagrams to facilitate a comprehensive understanding of this compound as a potential anti-cancer agent.
Introduction to PRMT5 in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in regulating a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[2]
The dysregulation of PRMT5 activity is a hallmark of numerous cancers. Its overexpression has been linked to poor prognosis in a variety of solid tumors and hematological malignancies.[1] PRMT5 contributes to tumorigenesis through several mechanisms:
-
Epigenetic Regulation: PRMT5-mediated methylation of histones, such as H4R3 and H3R8, leads to the transcriptional repression of tumor suppressor genes.[1]
-
RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Its inhibition can lead to aberrant splicing of genes critical for cancer cell survival.
-
Modulation of Signaling Pathways: PRMT5 can methylate and thereby regulate the activity of key signaling proteins involved in cell proliferation and survival, such as components of the EGFR and AKT pathways.
-
Cancer Stem Cell Maintenance: PRMT5 activity has been shown to be important for the self-renewal of cancer stem cells, which are implicated in tumor recurrence and therapy resistance.
Given its multifaceted role in promoting cancer, the development of small molecule inhibitors targeting PRMT5 has become a promising therapeutic strategy.
This compound: A Dual-Action Inhibitor
This compound (also known as Compound 3m) is a selective, substrate-competitive inhibitor of PRMT5.[3][4] A key feature of this compound is its dual mechanism of action: it not only inhibits the enzymatic activity of PRMT5 but also leads to the upregulation of the tumor suppressor protein, heterogeneous nuclear ribonucleoprotein E1 (hnRNP E1).[4]
Mechanism of Action
This compound occupies the substrate-binding site of PRMT5, thereby preventing the methylation of its target proteins.[3][4] The subsequent upregulation of hnRNP E1 is significant, as silencing of hnRNP E1 has been shown to abrogate the anti-tumor effects of this compound, indicating a synergistic interplay between PRMT5 inhibition and hnRNP E1 expression in mediating the compound's anti-cancer activity.[4]
Preclinical Efficacy and Pharmacokinetics
The preclinical activity of this compound has been primarily evaluated in the A549 non-small cell lung cancer cell line. The compound demonstrates potent anti-proliferative effects, induces apoptosis, and inhibits cell migration.[3][4] Furthermore, this compound exhibits favorable pharmacokinetic properties, including high metabolic stability in human liver microsomes and good oral bioavailability in rats, suggesting its potential for in vivo applications.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay | Reference |
| IC50 vs. PRMT5 | 0.31 µM | Enzymatic Assay | [3][4] |
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Effect | Reference |
| Anti-proliferative Activity | A549 | Induces apoptosis and inhibits cell migration | [3][4] |
Table 2: Cellular Activity of this compound
| Parameter | Species | Value | Reference |
| Metabolic Stability (T1/2) | Human Liver Microsomes | 132.4 min | [4] |
| Oral Bioavailability | Sprague-Dawley Rats | 31.4% | [4] |
Table 3: Pharmacokinetic Properties of this compound
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its dual effect on PRMT5 inhibition and hnRNP E1 upregulation, leading to anti-cancer effects.
General Experimental Workflow for Target Validation
The diagram below outlines a typical workflow for validating a PRMT5 inhibitor like this compound.
Detailed Experimental Protocols
Disclaimer: The following protocols are representative methodologies for the types of experiments cited in the referenced abstracts. For exact experimental details, please refer to the primary publication: Chu WH, et al. Eur J Med Chem. 2023 Oct 5;258:115625.
PRMT5 Enzymatic Inhibition Assay (Luminescence-based)
This assay measures the enzymatic activity of PRMT5 by quantifying the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-methionine (SAM)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.01% Brij-35, 1 mM DTT)
-
Luminescent SAH detection kit
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding SAM to all wells.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and detect the amount of SAH produced using a luminescent detection kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
A549 cells (or other cancer cell lines)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A549 cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat A549 cells with this compound at a relevant concentration (e.g., its GI50) for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
A549 cells
-
6-well cell culture plates
-
This compound
-
Sterile pipette tips
-
Microscope with a camera
Procedure:
-
Grow A549 cells to a confluent monolayer in 6-well plates.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the area of the wound at each time point and calculate the percentage of wound closure.
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
A549 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-hnRNP E1, anti-symmetric dimethylarginine, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound represents a promising preclinical candidate for the treatment of cancers dependent on PRMT5 activity. Its dual mechanism of inhibiting PRMT5 and upregulating the tumor suppressor hnRNP E1 provides a novel therapeutic strategy. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further investigation into the therapeutic potential of this compound and the broader field of PRMT5-targeted cancer therapy. Future studies should focus on elucidating the full spectrum of its downstream effects, its efficacy in a wider range of cancer models, and its potential for combination therapies.
References
Prmt5-IN-31: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation, primarily catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of Prmt5-IN-31, a selective inhibitor of PRMT5. We will delve into its mechanism of action, present its known quantitative data, provide detailed experimental protocols for its characterization, and visualize the key signaling pathways it perturbs.
Introduction to PRMT5 and Epigenetic Regulation
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) marks, a key post-translational modification influencing a wide array of cellular processes. By methylating histone tails, such as H4R3, PRMT5 alters chromatin structure, leading to transcriptional repression of tumor suppressor genes. Beyond histones, PRMT5 targets various non-histone proteins involved in essential cellular functions including RNA splicing, DNA damage repair, and signal transduction. Its overexpression in many cancers correlates with poor prognosis, highlighting the therapeutic potential of PRMT5 inhibition.
This compound: A Selective PRMT5 Inhibitor
This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of PRMT5. Understanding its biochemical and cellular effects is crucial for its development as a potential therapeutic agent.
Mechanism of Action
This compound acts as a substrate-competitive inhibitor of PRMT5. This means it binds to the substrate-binding pocket of the enzyme, preventing the natural substrate (such as histone H4) from accessing the active site and thus inhibiting the transfer of a methyl group from S-adenosylmethionine (SAM).
Quantitative Data
The following table summarizes the key quantitative data for this compound and a closely related compound, PRMT5-IN-30.
| Compound | Target | Assay Type | IC50 | Key Findings |
| This compound | PRMT5 | Enzymatic Assay | 0.31 µM | Induces apoptosis and inhibits migration in A549 cells.[1] |
| PRMT5-IN-30 | PRMT5 | Enzymatic Assay | 0.33 µM | Inhibits PRMT5-mediated SmD3 methylation. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of PRMT5 inhibitors. Below are representative protocols for key experiments used to characterize compounds like this compound.
PRMT5 Biochemical Inhibition Assay (AlphaLISA)
This assay quantitatively measures the enzymatic activity of PRMT5 and the inhibitory potential of compounds.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the symmetric dimethylation of a biotinylated histone H4 (H4R3) peptide substrate by PRMT5. A positive signal indicates enzymatic activity, which is reduced in the presence of an inhibitor.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-methyl-Histone H4 Arginine 3 (H4R3me2s) Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in AlphaLISA buffer to the desired final concentrations.
-
Enzyme Reaction:
-
In a 384-well plate, add 5 µL of the diluted this compound solution.
-
Add 5 µL of a pre-mixed solution containing the PRMT5/MEP50 enzyme complex and the biotinylated H4 peptide substrate.
-
Initiate the reaction by adding 5 µL of SAM solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Add 5 µL of a suspension of AlphaLISA Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of a suspension of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for PRMT5 Activity (Western Blot)
This method assesses the ability of this compound to inhibit PRMT5 activity within a cellular context by measuring the levels of symmetric dimethylation on a known substrate.
Principle: Cells are treated with the inhibitor, and the total level of symmetric dimethylarginine (SDMA) on cellular proteins is assessed by Western blotting using an antibody specific for the SDMA modification. A reduction in the SDMA signal indicates cellular target engagement and inhibition of PRMT5.
Materials:
-
A549 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24-72 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control. Compare the SDMA levels in treated samples to the vehicle control to determine the extent of inhibition. The membrane can be stripped and re-probed for total PRMT5 to assess if the inhibitor affects enzyme expression.
Cell Viability and Apoptosis Assay
These assays determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
Principle: Cell viability can be measured using assays like the MTT or CellTiter-Glo assay, which quantify metabolic activity or ATP levels, respectively. Apoptosis can be assessed by measuring the activity of caspases, key mediators of programmed cell death.
Materials:
-
A549 cells
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Caspase-Glo® 3/7 Assay kit or similar
Procedure (Cell Viability):
-
Seed A549 cells in a 96-well plate and treat with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Procedure (Apoptosis):
-
Follow the same cell seeding and treatment protocol as for the viability assay.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Signaling Pathways and Visualization
PRMT5 is a key regulator of several signaling pathways crucial for cancer cell proliferation and survival. Inhibition of PRMT5 by this compound is expected to modulate these pathways.
Key Signaling Pathways Regulated by PRMT5
-
PI3K/AKT/mTOR Pathway: PRMT5 can positively regulate this pathway, which is central to cell growth, proliferation, and survival. PRMT5 can methylate and activate AKT, a key kinase in this cascade.[2][3]
-
ERK/MAPK Pathway: The role of PRMT5 in this pathway can be context-dependent. In some cancers, PRMT5 promotes signaling through this pathway by upregulating receptors like FGFR3.[2][4]
-
NF-κB Pathway: PRMT5 can directly methylate the p65 subunit of NF-κB, leading to its activation and the transcription of pro-survival genes.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways affected by this compound.
Conclusion and Future Directions
This compound is a valuable tool for studying the biological functions of PRMT5 and serves as a promising lead compound for the development of novel anticancer therapies. Its ability to selectively inhibit the substrate-binding site of PRMT5 leads to the induction of apoptosis and inhibition of migration in cancer cells, likely through the modulation of key signaling pathways such as PI3K/AKT. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully assess the therapeutic potential of this compound and related compounds. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of PRMT5 inhibitors and their role in epigenetic regulation.
References
Technical Whitepaper: The Impact of PRMT5 Inhibition on Histone Methylation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, a specific compound designated "Prmt5-IN-31" is not documented in the public scientific literature. This guide, therefore, details the effects of potent and selective small-molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) on histone methylation, using data from well-characterized tool compounds and clinical candidates to illustrate the mechanism and consequences of PRMT5 inhibition.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic regulator and the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) on both histone and non-histone proteins.[1][2] Its catalytic activity is frequently dysregulated in various cancers, where it contributes to oncogenesis by repressing tumor suppressor genes and modulating key cellular pathways.[1][3][4] Consequently, PRMT5 has emerged as a high-value target for cancer therapy. This document provides a technical overview of how PRMT5 inhibitors impact histone methylation, presenting quantitative data on inhibitor potency, detailed experimental protocols for assessing target engagement, and visual diagrams of the underlying molecular pathways.
Core Mechanism of Action: PRMT5 and Histone Methylation
PRMT5, typically in a complex with its binding partner MEP50, catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues.[3][5] Within the context of chromatin, PRMT5's primary targets are histone H4 at arginine 3 (H4R3), histone H3 at arginine 8 (H3R8), and histone H2A at arginine 3 (H2AR3).[6][7]
The resulting symmetric dimethylation marks, particularly H4R3me2s and H3R8me2s, are strongly associated with transcriptional repression.[4][7][8] This repressive state is established through several mechanisms:
-
Direct Chromatin Compaction: The presence of these marks can alter chromatin structure, making it less accessible to the transcriptional machinery.
-
Recruitment of Repressive Complexes: The H4R3me2s mark serves as a binding site for other epigenetic regulators. Notably, it directly recruits DNA methyltransferase 3A (DNMT3A), which subsequently methylates DNA, providing a direct link between histone arginine methylation and DNA methylation to enforce stable gene silencing.[7][9][10]
Inhibition of PRMT5 with a selective small molecule blocks this catalytic activity. This prevents the deposition of repressive SDMA marks on histones, leading to a global reduction in H4R3me2s and H3R8me2s. The functional consequence is the derepression of PRMT5-target genes, including critical tumor suppressors, which in turn leads to cell cycle arrest and apoptosis in cancer cells.[4][11]
Quantitative Data: Potency of Representative PRMT5 Inhibitors
The efficacy of PRMT5 inhibitors is determined through a combination of biochemical and cellular assays. The following table summarizes publicly available data for well-characterized PRMT5 inhibitors, demonstrating their potency in inhibiting both the isolated enzyme and its activity within cancer cells.
| Inhibitor | Assay Type | Target/Cell Line | Potency (IC50/EC50) | Reference |
| EPZ015666 (GSK3235025) | Biochemical | PRMT5 Enzyme | 22 nM | [1] |
| Cellular (Methylation) | MCL Cell Lines | Nanomolar Range | [1] | |
| GSK3326595 (Pemrametostat) | Cellular (NanoBRET) | HEK293 | 4.9 nM | [12] |
| Cellular (Methylation) | MCF7 | Dose-dependent decrease | [13] | |
| LLY-283 | Biochemical | PRMT5 Enzyme | Nanomolar Range | [12] |
| Cellular (Methylation) | MCF7 | 25 nM | [12] | |
| Cellular (Proliferation) | Z-138 (MCL) | 16 nM | [8] | |
| C220 | Cellular (Proliferation) | Ba/F3-EpoR-JAK2-V617F | ~40 nM | [14] |
Experimental Protocols
Verifying the effect of a PRMT5 inhibitor on histone methylation requires specific and robust methodologies. Below are detailed protocols for key experiments.
Western Blot for Detecting Changes in Global Histone Methylation
This protocol is used to quantify the global levels of symmetric dimethylation on histone H4 arginine 3 (H4R3me2s) following inhibitor treatment.
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF7 breast cancer cells) in 6-well plates. Allow cells to adhere overnight. Treat cells with a dose range of the PRMT5 inhibitor (e.g., 0-10 µM) or DMSO as a vehicle control for 48-72 hours.
-
Histone Extraction: Aspirate media, wash cells with ice-cold PBS. Lyse cells in a hypotonic buffer and isolate nuclei via centrifugation. Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.
-
Protein Quantification: Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 5-10 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H4R3me2s (e.g., rabbit anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. To normalize, strip the membrane and re-probe with an antibody for total Histone H4 or use a parallel gel. Quantify band intensity to determine the reduction in H4R3me2s levels.
Chromatin Immunoprecipitation (ChIP) for Locus-Specific Analysis
This protocol determines if the loss of H4R3me2s occurs at the promoter of a specific target gene.
-
Cell Treatment and Cross-linking: Treat cells with the PRMT5 inhibitor as described above. Add formaldehyde directly to the culture media to a final concentration of 1% to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Preparation: Harvest and lyse cells to isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate to shear chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G agarose beads.
-
Incubate the cleared chromatin overnight at 4°C with an antibody against H4R3me2s or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using a standard column-based kit.
-
Analysis by qPCR: Use the purified DNA as a template for quantitative real-time PCR (qPCR) with primers designed to amplify the promoter region of a known PRMT5 target gene (e.g., a tumor suppressor). A decrease in the signal relative to the input and IgG control indicates a reduction of the H4R3me2s mark at that specific locus.
Visualizations: Pathways and Workflows
PRMT5 Signaling Pathway and Point of Inhibition
Caption: Mechanism of PRMT5-mediated gene silencing and inhibitor action.
Experimental Workflow for Assessing Inhibitor Efficacy
Caption: Workflow for evaluating PRMT5 inhibitor effect on histone marks.
Logical Diagram: From Inhibition to Cellular Outcome
Caption: Logical flow from PRMT5 inhibition to therapeutic outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. mdpi.com [mdpi.com]
- 6. Human SWI/SNF-Associated PRMT5 Methylates Histone H3 Arginine 8 and Negatively Regulates Expression of ST7 and NM23 Tumor Suppressor Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. providence.elsevierpure.com [providence.elsevierpure.com]
- 10. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stat.purdue.edu [stat.purdue.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 14. aacrjournals.org [aacrjournals.org]
Prmt5-IN-31: A Novel PRMT5 Inhibitor with a Potential Role in the Regulation of Alternative Splicing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, Prmt5-IN-31. It details the established role of PRMT5 in the critical cellular process of alternative splicing, presents the known biochemical and cellular activities of this compound, and proposes a novel, evidence-based hypothesis for its mechanism in regulating alternative splicing. This document consolidates available quantitative data and provides detailed experimental protocols for key assays relevant to the study of PRMT5 inhibitors.
Introduction: PRMT5 - A Master Regulator of RNA Splicing
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification is a critical regulatory mechanism in numerous cellular processes, including gene expression, DNA damage repair, and signal transduction.[3] A key function of PRMT5 is its essential role in the biogenesis and function of the spliceosome, the molecular machinery that carries out pre-mRNA splicing.[4][5]
PRMT5, in complex with its binding partner MEP50, forms the core of a methylosome complex that symmetrically dimethylates Sm proteins (SmB/B', SmD1, and SmD3), which are core components of small nuclear ribonucleoproteins (snRNPs).[5][6] This methylation is a prerequisite for the proper assembly of snRNPs into the mature spliceosome.[5][6] Consequently, the catalytic activity of PRMT5 is indispensable for both constitutive and alternative splicing, a process that allows for the generation of multiple distinct mRNA transcripts, and thus protein isoforms, from a single gene.[7][8] Dysregulation of PRMT5 activity leads to global splicing defects and has been implicated in various diseases, most notably cancer, making it a prominent therapeutic target.[1][2][5]
The Mechanism of PRMT5 in Splicing Regulation
The canonical function of PRMT5 in splicing regulation begins in the cytoplasm. PRMT5, as part of the methylosome, symmetrically dimethylates arginine residues within the C-terminal tails of Sm proteins SmB, SmD1, and SmD3. This methylation event is crucial for their interaction with the Survival of Motor Neuron (SMN) complex, which chaperones the assembly of the Sm proteins into a heptameric ring around small nuclear RNAs (snRNAs), forming the core of the snRNPs. These mature snRNPs are then imported into the nucleus, where they become integral components of the spliceosome. Inhibition of PRMT5 disrupts this entire cascade, leading to hypomethylated Sm proteins, impaired snRNP biogenesis, and defective spliceosome assembly, which ultimately results in widespread alternative splicing errors such as intron retention and exon skipping.[5][6][9]
This compound: A Novel Substrate-Competitive Inhibitor
This compound (also known as Compound 3m) is a recently identified selective inhibitor of PRMT5, belonging to a class of tetrahydroisoquinolineindole derivatives. It acts by occupying the substrate-binding site of PRMT5, thereby preventing the methylation of its targets.[7][8] A unique characteristic of this compound is its dual activity; alongside PRMT5 inhibition, it has been shown to upregulate the protein levels of Heterogeneous Nuclear Ribonucleoprotein E1 (hnRNP E1), a known RNA-binding protein and tumor suppressor.[7]
Quantitative Data Summary
The known biochemical and cellular activities of this compound are summarized in the table below. The data highlights its potency against its primary target, PRMT5, and its efficacy in a cancer cell line model.
| Parameter | Description | Value | Cell Line / System | Reference(s) |
| Biochemical Potency | ||||
| PRMT5 IC₅₀ | Half-maximal inhibitory concentration against PRMT5 enzymatic activity. | 0.31 µM | In Vitro Enzymatic Assay | [7][8] |
| Cellular Activity | ||||
| Antiproliferative IC₅₀ | Half-maximal inhibitory concentration for cell growth. | 0.56 µM | A549 (Human Lung Carcinoma) | |
| Pharmacokinetic Profile | ||||
| Metabolic Stability | Half-life in the presence of human liver microsomes. | 132.4 min | In Vitro Metabolism Assay | [7][8] |
Regulation of Alternative Splicing: A Proposed Mechanism for this compound
While the direct, global impact of this compound on alternative splicing events has not yet been reported in peer-reviewed literature, a strong, evidence-based hypothesis for its mechanism can be formulated based on its known targets. The proposed mechanism is twofold:
-
Global Splicing Disruption via PRMT5 Inhibition: As a potent PRMT5 inhibitor, this compound is expected to phenocopy the effects of PRMT5 depletion. This includes the disruption of Sm protein methylation, leading to impaired spliceosome assembly and function, resulting in widespread changes to both constitutive and alternative splicing.[5][6]
-
Modulation of Splicing via hnRNP E1 Upregulation: The confirmed upregulation of hnRNP E1 protein by this compound introduces a second, potentially more specific, layer of splicing regulation.[7][8] hnRNP E1 is an RNA-binding protein that can act as a splicing silencer or enhancer by binding to specific sequences on pre-mRNA, thereby influencing exon inclusion or exclusion. Therefore, by increasing the cellular pool of hnRNP E1, this compound may alter the splicing patterns of a specific subset of genes regulated by this protein.
This proposed dual mechanism suggests that this compound may regulate alternative splicing through both a broad, systemic effect and a more targeted, hnRNP E1-dependent pathway.
Confirmed Cellular Activities of this compound
Studies in the A549 human lung carcinoma cell line have confirmed that inhibition of PRMT5 by this compound translates into significant anti-cancer effects.
-
Antiproliferative Activity: this compound effectively inhibits the growth and viability of A549 cells.
-
Induction of Apoptosis: The compound has been shown to induce programmed cell death.[7][8]
-
Inhibition of Cell Migration: this compound reduces the migratory capacity of A549 cells, an essential process in tumor metastasis.[7][8]
These findings underscore the therapeutic potential of targeting the PRMT5 pathway in cancers.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PRMT5 inhibitors like this compound.
In Vitro PRMT5 Enzymatic Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a substrate peptide.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-15)-biotin peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
S-adenosyl-L-homocysteine (SAH) for stopping the reaction
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted compound.
-
Add 10 µL of a solution containing PRMT5/MEP50 enzyme and the H4 peptide substrate in Assay Buffer.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 5 µL of ³H-SAM in Assay Buffer.
-
Incubate the reaction for 1-2 hours at 30°C.
-
Stop the reaction by adding 5 µL of SAH solution.
-
Add 10 µL of a slurry of streptavidin-coated SPA beads.
-
Seal the plate and incubate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Centrifuge the plate briefly to settle the beads.
-
Read the plate on a microplate scintillation counter. The signal is proportional to the amount of methylated substrate.
-
Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
A549 cells
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include DMSO-only wells as a vehicle control.
-
Incubate the cells with the compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully aspirate the medium from the wells.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.[7]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A549 cells treated with this compound for a specified time (e.g., 48 hours)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the culture dish.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[6]
Cell Migration (Wound Healing/Scratch) Assay
This assay measures the rate of collective cell migration to close a created "wound" in a confluent monolayer.
Materials:
-
A549 cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Complete culture medium, potentially with reduced serum to inhibit proliferation
-
This compound
Procedure:
-
Seed A549 cells in a multi-well plate and grow until they form a fully confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch or "wound" through the center of the monolayer.
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Place the plate on a microscope stage within an incubator. Capture images of the wound at time 0.
-
Acquire images of the same field of view at regular intervals (e.g., every 4-8 hours) for 24-48 hours.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time compared to the vehicle control to determine the effect on cell migration.
Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins, such as hnRNP E1 or the sDMA mark on Sm proteins.
Materials:
-
A549 cells treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-hnRNP E1, anti-sDMA, anti-PRMT5, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse treated cells in RIPA buffer and quantify total protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
References
- 1. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]
- 5. scribd.com [scribd.com]
- 6. mdanderson.org [mdanderson.org]
- 7. Targeting PRMT5 enhances the radiosensitivity of tumor cells grown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
The Selectivity Profile of a PRMT5 Inhibitor: A Technical Overview of EPZ015666
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of EPZ015666 (also known as GSK3235025), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). All data and protocols presented herein are synthesized from publicly available research to facilitate further investigation and drug development efforts in the field of epigenetics and oncology.
Introduction to PRMT5 and the Inhibitor EPZ015666
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.
EPZ015666 is a small molecule inhibitor of PRMT5 that has demonstrated potent and selective activity in preclinical models. It is an orally bioavailable compound that has been instrumental as a chemical probe for elucidating the biological functions of PRMT5 and for validating its therapeutic potential.
Selectivity Profile of EPZ015666
The hallmark of a valuable chemical probe and a promising drug candidate is its selectivity for the intended target over other related proteins. EPZ015666 has been extensively profiled against a panel of other protein methyltransferases (PMTs) to determine its specificity.
Biochemical Potency against PRMT5
In biochemical assays, EPZ015666 demonstrates potent inhibition of PRMT5 enzymatic activity with a half-maximal inhibitory concentration (IC50) of 22 nM and a dissociation constant (Ki) of 5 nM .[1] This high potency forms the basis for its efficacy in cellular and in vivo models.
Selectivity against a Panel of Protein Methyltransferases
EPZ015666 exhibits remarkable selectivity for PRMT5. When tested against a panel of 20 other protein methyltransferases, it showed greater than 20,000-fold selectivity.[2] The table below summarizes the inhibitory activity of EPZ015666 against this panel.
| Target Enzyme | % Inhibition at 1 µM EPZ015666 | IC50 (µM) |
| PRMT5 | 100 | 0.022 |
| PRMT1 | < 25 | > 50 |
| PRMT3 | < 25 | > 50 |
| PRMT4 (CARM1) | < 25 | > 50 |
| PRMT6 | < 25 | > 50 |
| PRMT7 | Inactive | > 50 |
| PRMT8 | < 25 | > 50 |
| SETD2 | < 25 | > 50 |
| SETD7 | < 25 | > 50 |
| SETD8 | < 25 | > 50 |
| SUV39H2 | < 25 | > 50 |
| EZH2 | < 25 | > 50 |
| EZH1 | < 25 | > 50 |
| MLL1 | < 25 | > 50 |
| MLL2 | < 25 | > 50 |
| MLL3 | < 25 | > 50 |
| MLL4 | < 25 | > 50 |
| NSD2 | < 25 | > 50 |
| G9a | < 25 | > 50 |
| GLP | < 25 | > 50 |
| SUV4-20H1 | < 25 | > 50 |
Data synthesized from publicly available information on EPZ015666 selectivity panels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of PRMT5 in cellular signaling and the workflow for assessing its inhibition.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and interpretation of selectivity data.
Radiometric Filter-Binding Assay for PRMT5
This assay quantifies the enzymatic activity of PRMT5 by measuring the incorporation of a radiolabeled methyl group from S-adenosylmethionine (SAM) onto a peptide substrate.
Materials:
-
Enzyme: Recombinant human PRMT5/MEP50 complex.
-
Substrate: Biotinylated histone H4 peptide (e.g., H4-21).
-
Cofactor: [³H]-S-adenosylmethionine ([³H]-SAM).
-
Inhibitor: EPZ015666, serially diluted in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 1 mM DTT.
-
Stop Solution: Trichloroacetic acid (TCA).
-
Wash Buffer: 0.9% NaCl.
-
Detection: Scintillation cocktail.
-
Hardware: 384-well plates, filter plates, and a microplate scintillation counter.
Procedure:
-
Prepare the reaction mixture by combining the PRMT5/MEP50 enzyme and the biotinylated histone H4 peptide substrate in the assay buffer.
-
Dispense the reaction mixture into 384-well plates.
-
Add EPZ015666 at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO as a vehicle control to the wells.
-
Initiate the enzymatic reaction by adding [³H]-SAM to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding cold TCA to precipitate the proteins and peptide substrate.
-
Transfer the quenched reaction mixture to a filter plate to capture the biotinylated peptide substrate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [³H]-SAM.
-
Add a scintillation cocktail to each well of the dried filter plate.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of EPZ015666 relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
EPZ015666 is a highly potent and selective inhibitor of PRMT5. Its well-defined selectivity profile, established through rigorous biochemical assays, makes it an invaluable tool for studying the biological roles of PRMT5 and a strong foundation for the development of targeted therapies for cancers and other diseases where PRMT5 is implicated. The detailed protocols provided in this guide are intended to support the scientific community in further exploring the therapeutic potential of PRMT5 inhibition.
References
Preclinical Evaluation of the PRMT5 Inhibitor EPZ015666: A Technical Guide
This guide provides an in-depth overview of the preclinical evaluation of EPZ015666 (also known as GSK3235025), a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PRMT5 in oncology.
Introduction to PRMT5 and Its Role in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene expression, RNA splicing, DNA damage response, and cell cycle progression.[2][4] Dysregulation of PRMT5 activity is implicated in various cancers, where it is often overexpressed and correlates with poor patient prognosis.[2][5] Its role in promoting tumor cell proliferation, survival, and migration has established PRMT5 as a promising therapeutic target in oncology.[2][6][7]
Mechanism of Action of EPZ015666
EPZ015666 is an orally bioavailable small molecule that potently and selectively inhibits the enzymatic activity of PRMT5.[1] It acts as a competitive inhibitor with respect to the peptide substrate and a non-competitive inhibitor with respect to the S-adenosylmethionine (SAM) cofactor.[5] By binding to the substrate-binding pocket of PRMT5, EPZ015666 prevents the transfer of methyl groups to target proteins, leading to a reduction in symmetric dimethylarginine (sDMA) levels.[1][5] This inhibition of PRMT5 activity ultimately results in cell cycle arrest and apoptosis in cancer cells dependent on PRMT5.[5][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of EPZ015666.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| Biochemical IC50 (PRMT5) | 22 nM | [1] |
| Cellular IC50 (MCL cell lines) | Nanomolar range | [1] |
| Selectivity | Broad selectivity against other histone methyltransferases | [1] |
Table 2: In Vivo Efficacy in Mantle Cell Lymphoma (MCL) Xenograft Models
| Model | Dosing | Outcome | Reference |
| MCL Xenograft Model 1 | Oral dosing | Dose-dependent antitumor activity | [1] |
| MCL Xenograft Model 2 | Oral dosing | Dose-dependent antitumor activity | [1] |
Key Experimental Protocols
This section details the methodologies for key experiments conducted during the preclinical evaluation of EPZ015666.
PRMT5 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of EPZ015666 against PRMT5 enzymatic activity.
Protocol:
-
Recombinant human PRMT5/MEP50 complex is incubated with a peptide substrate (e.g., a histone H4-derived peptide) and the methyl donor S-adenosyl-L-[methyl-³H]methionine.
-
The reaction is initiated in a suitable buffer system and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the radiolabeled methylated peptide is captured on a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of EPZ015666 on cancer cell lines.
Protocol:
-
Mantle cell lymphoma (MCL) cell lines are seeded in 96-well plates.
-
Cells are treated with a serial dilution of EPZ015666 or vehicle control (DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined from the resulting dose-response curves.
Western Blotting for SmD3 Methylation
Objective: To confirm the on-target effect of EPZ015666 by measuring the methylation status of a known PRMT5 substrate, SmD3.
Protocol:
-
MCL cells are treated with varying concentrations of EPZ015666 for a specified time.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for symmetrically dimethylated SmD3.
-
A loading control antibody (e.g., anti-GAPDH) is used to ensure equal protein loading.
-
After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of EPZ015666 in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human MCL cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
EPZ015666 is administered orally at different dose levels and schedules. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis.
Visualizations
Signaling Pathway
References
- 1. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Impact of PRMT5 Inhibition on the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated 'Prmt5-IN-31' is not available in the public domain. This document synthesizes the current understanding of the broader class of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors and their multifaceted impact on the tumor microenvironment (TME), based on available preclinical and early clinical data.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic and post-translational regulator overexpressed in numerous malignancies, making it a compelling target for cancer therapy.[1][2] Inhibition of PRMT5 offers a dual-pronged anti-cancer strategy: direct cytotoxic effects on tumor cells and complex, potent modulation of the tumor microenvironment. PRMT5 inhibitors can reprogram an immunologically "cold" tumor into a "hot" one by enhancing innate immune sensing, improving antigen presentation, and increasing T-cell infiltration.[3][4] However, a paradoxical upregulation of immune checkpoint molecules like PD-L1 has been observed, highlighting a mechanistic rationale for combination therapies.[5][6] This guide details the mechanisms of action, summarizes key preclinical findings, outlines common experimental protocols, and visualizes the core signaling pathways affected by PRMT5 inhibition within the TME.
The Dual Role of PRMT5 in the Tumor Microenvironment
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[7] Through these modifications, PRMT5 regulates gene expression, mRNA splicing, signal transduction, and DNA damage repair, collectively supporting oncogenesis and immune evasion.[8][9]
Within the TME, PRMT5 supports an immunosuppressive state through several key mechanisms:
-
Suppression of Innate Immunity: PRMT5 methylates the cGAS complex component IFI16 (Interferon-gamma inducible protein 16), which attenuates the cGAS-STING pathway.[3][10] This dampens the production of type I interferons and chemokines necessary for T-cell recruitment.[10]
-
Impaired Antigen Presentation: PRMT5 suppresses the expression of NLRC5, a transcriptional activator of MHC class I genes.[3][10] This leads to reduced antigen presentation on the tumor cell surface, allowing cancer cells to evade recognition by CD8+ T cells.[3]
-
Maintenance of Regulatory T cells (Tregs): PRMT5 plays a crucial role in the function and maintenance of immunosuppressive Tregs.[10][11]
Consequently, inhibiting PRMT5 can reverse these effects, "warming up" immunologically cold tumors and rendering them more susceptible to immune-mediated killing.[3]
Quantitative Impact of PRMT5 Inhibition on the TME
The following tables summarize the observed effects of PRMT5 inhibitors on key components and processes within the tumor microenvironment based on preclinical studies.
| Parameter | Effect of PRMT5 Inhibition | Key Mechanism | Supporting Evidence |
| Immune Signaling | |||
| cGAS-STING Pathway | Activation | Reduced methylation of IFI16 | [3][10] |
| Type I Interferon Production | Increased | Activation of cGAS-STING pathway | [10][12] |
| Chemokine (CCL5, CXCL10) Levels | Increased | Activation of cGAS-STING pathway | [3] |
| Antigen Presentation | |||
| NLRC5 Expression | Increased | Relief of PRMT5-mediated suppression | [3][10] |
| MHC Class I Surface Abundance | Increased | Upregulation of NLRC5 and its target genes | [3] |
| Immune Cell Populations | |||
| CD8+ T-cell Infiltration | Increased | Enhanced chemokine production | [10] |
| Regulatory T-cells (Tregs) | Potential Decrease/Dysfunction | PRMT5 is required for Treg maintenance and function | [10][11] |
| Immune Checkpoints | |||
| PD-L1 (CD274) Expression | Increased | Symmetric dimethylation of histone H4R3 on the CD274 promoter | [5][6] |
| Preclinical Model | PRMT5 Inhibitor | Observed Anti-Tumor Effect | Reference |
| Mantle Cell Lymphoma Xenograft | YQ36286 | 95% tumor growth inhibition at 21 days | [13] |
| Ibrutinib-resistant MCL PDX | PRT382 | Significantly decreased disease burden and increased survival | [13] |
| MTAP-loss Syngeneic Models | MRTX1719 + Anti-PD-1 | Enhanced tumor growth inhibition compared to monotherapy | [12][14] |
| Melanoma (immunocompetent mice) | PRMT5 Knockdown | Reduced tumor growth (effect absent in immunocompromised mice) | [3] |
| Lung Cancer (immunocompetent mice) | PRMT5 Inhibition | Weakened anti-tumor effect compared to immunocompromised mice due to PD-L1 upregulation | [5][6] |
Key Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of PRMT5 inhibition are driven by the reversal of its canonical repressive functions.
Caption: PRMT5's Core Immunosuppressive Mechanisms in Cancer Cells.
Inhibition of PRMT5 reverses these processes, leading to a more favorable anti-tumor microenvironment, although this is sometimes counteracted by the upregulation of immune checkpoints.
Caption: Dual Impact of PRMT5 Inhibition on the Tumor Microenvironment.
Experimental Protocols for Evaluating PRMT5 Inhibitors
The preclinical assessment of a PRMT5 inhibitor's effect on the TME involves a multi-step process from in vitro characterization to complex in vivo models.
In Vitro Assays
-
Cell Lines: Use of isogenic tumor cell lines (e.g., with and without MTAP deletion) generated via CRISPR/Cas9 to study context-dependent sensitivities.[14]
-
Co-culture Systems: Tumor cells treated with the PRMT5 inhibitor are co-cultured with isolated immune cells (e.g., CD8+ T cells) to assess T-cell activation, proliferation, and cytotoxicity.[6]
-
Flow Cytometry: To quantify surface protein expression on tumor cells (e.g., MHC-I, PD-L1) and analyze immune cell phenotypes and activation markers (e.g., CD69, Granzyme B) post-co-culture.
-
Transcriptomic/Proteomic Analysis: RNA-seq and mass spectrometry are used to characterize global changes in gene and protein expression in tumor cells following inhibitor treatment, identifying key modulated pathways (e.g., interferon signaling, PI3K pathway).[14]
In Vivo Models
-
Syngeneic Mouse Models: Essential for studying the interplay between the inhibitor, tumor, and a competent immune system. Tumor growth is compared between immunocompetent (e.g., C57BL/6) and immunocompromised (e.g., NSG) mice to delineate direct anti-tumor effects from immune-mediated ones.[3][6]
-
Patient-Derived Xenografts (PDX): Used to assess inhibitor efficacy in models that more closely represent human tumor heterogeneity.[7]
-
Tumor Microenvironment Analysis: Tumors from treated animals are harvested for analysis by:
-
Immunohistochemistry (IHC): To visualize and quantify immune cell infiltration (e.g., CD3, CD8, FoxP3) within the tumor tissue.
-
Flow Cytometry: To perform a detailed quantitative analysis of immune cell subsets (T cells, macrophages, NK cells, etc.) within the dissociated tumor.
-
Caption: Standard Preclinical Workflow for TME Analysis of PRMT5 Inhibitors.
Conclusion and Future Directions
Inhibiting PRMT5 is a promising therapeutic strategy that extends beyond direct tumor cell killing to actively reshaping the tumor microenvironment. The ability to convert immunologically "cold" tumors to "hot" ones provides a strong rationale for its use in immuno-oncology.[3][10] However, the concurrent upregulation of PD-L1 is a critical finding, suggesting that PRMT5 inhibitors may be most effective as part of combination therapies with immune checkpoint blockades.[5] Future research will focus on identifying biomarkers to predict which patients will benefit most from this approach and on developing next-generation inhibitors, such as MTA-cooperative drugs for MTAP-deleted cancers, which may offer a wider therapeutic window and spare immune cell function.[12][14]
References
- 1. onclive.com [onclive.com]
- 2. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 inhibition warms up cold tumors and leads to PD-1 blockade response [acir.org]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
- 6. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PRMT5 regulates epigenetic changes in suppressive Th1-like iTregs in response to IL-12 treatment [frontiersin.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. meridian.allenpress.com [meridian.allenpress.com]
- 14. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Prmt5-IN-31 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. Prmt5-IN-31 is a selective inhibitor of PRMT5, demonstrating potent antiproliferative effects in cancer cell lines.[2][3][4][5][6][7][8] These application notes provide a detailed protocol for the use of this compound in a cell culture setting.
Mechanism of Action
This compound is a selective inhibitor of PRMT5 with a reported half-maximal inhibitory concentration (IC50) of 0.31 µM.[2][3][4][5][6][7][8] It functions by occupying the substrate-binding site of PRMT5, thereby preventing the methylation of its target proteins.[3][4][5][6] One of the documented downstream effects of this compound is the upregulation of the heterogeneous nuclear ribonucleoprotein E1 (hnRNP E1) protein level.[2][3][4][5][6][7][8]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.31 µM | Not specified in the primary source, but antiproliferative effects were observed in A549 cells. | [2][3][4][5][6][7][8] |
| Antiproliferative Effects | Observed | A549 (non-small cell lung cancer) | [3][4][5][6] |
| Apoptosis Induction | Observed | A549 | [3][4][5][6] |
| Cell Migration Inhibition | Observed | A549 | [3][4][5][6] |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Appropriate cancer cell line (e.g., A549)
-
Sterile, tissue culture-treated plates and flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
-
Reagents for downstream analysis (e.g., cell viability assay kits, antibodies for western blotting)
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound by dissolving the powder in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (molecular weight to be confirmed from the supplier) in the calculated volume of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Cell Culture and Treatment Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line (e.g., A549) in complete medium in a 37°C, 5% CO2 incubator.
-
For experiments, seed the cells in appropriate tissue culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and recover for 24 hours.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations around the reported IC50 (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
-
Treatment:
-
Carefully remove the old medium from the seeded cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell line and the endpoint being measured.
-
Downstream Analysis
Following treatment with this compound, various assays can be performed to assess its biological effects:
-
Cell Viability/Proliferation Assay: Use assays such as MTT, WST-1, or CellTiter-Glo® to determine the effect of the inhibitor on cell viability and to calculate the IC50 in the specific cell line used.
-
Apoptosis Assay: Assess the induction of apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by western blotting for cleavage of caspase-3 and PARP.
-
Cell Migration/Invasion Assay: Perform a wound-healing (scratch) assay or a Transwell migration/invasion assay to evaluate the impact of this compound on cell motility.
-
Western Blotting: Analyze the protein levels of PRMT5 targets and downstream signaling molecules. Key proteins to examine include those with symmetrically dimethylated arginine, as well as hnRNP E1.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling context of PRMT5 and a typical experimental workflow for evaluating this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 安全验证 [file.glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Prmt5-IN-31: Application Notes and Protocols for In Vitro Assay Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prmt5-IN-31 is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including signal transduction, RNA splicing, and transcriptional regulation.[1] PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing gene expression and protein function. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of several cancers, making it an attractive therapeutic target. This compound, also identified as compound 3m, has demonstrated potent and selective inhibitory activity against PRMT5, with antiproliferative effects in cancer cell lines.[1] This document provides detailed application notes and protocols for the in vitro characterization of this compound.
Mechanism of Action and Signaling Pathway
PRMT5 is a crucial regulator of numerous signaling pathways integral to cancer cell proliferation and survival. It has been shown to influence growth factor signaling pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), as well as the NF-κB, TGFβ, and AKT/GSK3β signaling cascades. By occupying the substrate binding site of PRMT5, this compound blocks its methyltransferase activity, leading to the inhibition of these downstream pathways and subsequent anti-proliferative effects, including the induction of apoptosis and inhibition of cell migration in cancer cells like the A549 human lung carcinoma cell line.[1]
Caption: PRMT5 Signaling and this compound Inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative in vitro data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| PRMT5 IC50 | 0.31 µM | Enzymatic Assay | [1] |
| A549 Cell Viability IC50 | 1.25 µM | A549 | [1] |
| Metabolic Stability (t1/2) | 132.4 min | Human Liver Microsomes | [1] |
Experimental Protocols
In Vitro PRMT5 Enzymatic Inhibition Assay
This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified PRMT5 enzyme. The assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine ([3H]-SAM) to a histone H4 peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21)
-
S-adenosyl-L-methionine ([3H]-SAM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to each well.
-
Add 20 µL of a solution containing the PRMT5/MEP50 enzyme (final concentration ~5 nM) and histone H4 peptide (final concentration ~0.5 µM) in Assay Buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of a solution containing [3H]-SAM (final concentration ~1 µM) in Assay Buffer to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a 96-well filter plate and wash three times with 0.5% TCA.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Enzymatic Assay Workflow.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of A549 human lung carcinoma cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
A549 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
This protocol is designed to assess the effect of this compound on the symmetric dimethylation of cellular proteins, a direct readout of PRMT5 activity in cells.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-symmetric dimethylarginine (anti-SDMA), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 48-72 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of symmetric dimethylation.
References
Application Notes and Protocols: Preparation of PRMT5-IN-31 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of PRMT5-IN-31, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and activity of the compound for use in various biological assays.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme involved in various cellular processes, including gene expression, RNA splicing, and DNA damage response.[1][2] Its dysregulation has been implicated in several cancers, making it a significant target for drug discovery.[3] this compound is a selective inhibitor of PRMT5 with an IC50 of 0.31 μM.[4] Accurate preparation of a stock solution is the first critical step for in vitro and in vivo studies investigating its therapeutic potential.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight | 336.43 g/mol | Calculated from[4] |
| Solubility in DMSO | 50 mg/mL (148.62 mM) | [4] |
| Recommended Stock Solution Concentration | 10 mM | [4] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [4][5][6] |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-dissolution Preparation:
-
Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 336.43 g/mol = 0.00336 g = 3.36 mg
-
-
-
Dissolution in DMSO:
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the weighed this compound. To continue the example, add 1 mL of DMSO.
-
It is crucial to use newly opened or properly stored anhydrous DMSO, as it is hygroscopic and absorbed moisture can impact the solubility and stability of the compound.[4][5][6]
-
Vortex the solution vigorously for several minutes to aid dissolution.
-
-
Ensuring Complete Solubilization:
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5][6] Protect the vials from light.[4]
-
-
Preparation of Working Solutions:
-
When preparing working solutions for cell-based assays, perform serial dilutions of the DMSO stock solution in your aqueous buffer or cell culture medium.
-
It is recommended to perform dilutions in a stepwise manner to avoid precipitation of the compound.[8]
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]
-
Visual Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stat.purdue.edu [stat.purdue.edu]
- 3. genecards.org [genecards.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for PRMT5 Inhibitors in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: In Vivo Dosages of PRMT5 Inhibitors
The following table summarizes the dosages and administration routes of various PRMT5 inhibitors used in published in vivo mouse studies. This information can be used as a starting point for designing new experiments.
| Inhibitor | Mouse Model | Cancer Type | Dosage | Administration Route | Study Highlights |
| EPZ015666 | SCID Mice | Mantle Cell Lymphoma (MCL) | 25, 50, 100, 200 mg/kg, BID | Oral Gavage | Dose-dependent tumor growth inhibition.[1] |
| EPZ015666 | Nude Mice | Cervical Cancer | 200 mg/kg, BID | Oral Gavage | Significant reduction in tumor growth.[2] |
| EPZ015666 | NSG Mice | Adult T-cell Leukemia/Lymphoma (ATL) | 25, 50 mg/kg, BID | Oral Gavage | Decreased tumor cell growth and increased survival.[3] |
| GSK591 | Nude Mice | Lung Cancer | 50 mg/kg, QD | Intraperitoneal Injection | Significantly reduced tumor weight and volume.[4][5] |
| GSK591 | C57BL/6 Mice | Lung Cancer | 50 mg/kg | Intraperitoneal Injection | Combination with anti-PD-L1 showed marked tumor regression.[4] |
| C220 | JAK2V617F Knock-in Mice | Polycythemia Vera | 12.5 mg/kg, QD (5 days on, 2 days off) | Oral Gavage | Demonstrated potent target inhibition and efficacy.[6] |
| LLY-283 | Athymic Nude Mice | Diffuse Midline Glioma (DMG) | 50 mg/kg (3 days on, 4 days off) | Oral Gavage | Did not significantly improve survival as a monotherapy.[7] |
| LLY-283 | Intracranial Xenograft | Glioblastoma | Not Specified | Not Specified | Combination with temozolomide significantly prolonged survival.[8] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of a PRMT5 Inhibitor in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Line Selection:
-
Animal Strain: Immunocompromised mice (e.g., BALB/c nude, SCID, or NSG) are typically used for xenograft studies to prevent rejection of human tumor cells.
-
Cell Line: Select a cancer cell line with known PRMT5 expression or dependency. For example, mantle cell lymphoma (Z-138, Maver-1), lung cancer (LLC), or triple-negative breast cancer cell lines have been used in studies with PRMT5 inhibitors.[1][5][9]
2. Tumor Implantation:
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel).
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.[3]
-
Monitor the mice for tumor growth.
3. Formulation and Administration of PRMT5 Inhibitor:
-
Formulation: The formulation will depend on the specific inhibitor and the route of administration. Common vehicles include:
-
Dosage: Based on preliminary studies or literature, select a starting dose. For example, 50 mg/kg once daily for GSK591 or 200 mg/kg twice daily for EPZ015666 have been shown to be effective in certain models.[1][2][4]
-
Administration: Administer the inhibitor or vehicle control to the respective groups of mice as per the chosen schedule (e.g., once daily, twice daily, or intermittent dosing).
4. Monitoring and Data Collection:
-
Tumor Volume: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.
-
Study Endpoint: The study may be terminated when the tumors in the control group reach a predetermined size, or after a specific duration of treatment.
5. Pharmacodynamic and Efficacy Analysis:
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues.
-
Tumor Weight: Excise and weigh the tumors.
-
Western Blot: Analyze tumor lysates for the levels of PRMT5 and its methylation targets (e.g., symmetric dimethylarginine - SDMA) to confirm target engagement.[3]
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Statistical Analysis: Compare the tumor growth, tumor weight, and biomarker expression between the treatment and control groups using appropriate statistical methods.
Mandatory Visualization
PRMT5 Signaling Pathway in Cancer
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 4. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assay with Prmt5-IN-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including cell cycle progression, transcriptional regulation, and RNA splicing.[1][2] Its overexpression has been implicated in numerous cancers, making it a promising target for therapeutic intervention.[1][3] Prmt5-IN-31 is a selective inhibitor of PRMT5 with a reported IC50 of 0.31 μM in A549 non-small cell lung cancer cells. This document provides detailed protocols and application notes for utilizing this compound in cell proliferation assays, a fundamental technique for assessing the anti-cancer activity of therapeutic compounds.
This compound exerts its anti-proliferative effects by occupying the substrate-binding site of PRMT5. This inhibition leads to an upregulation of hnRNP E1 protein levels, which is involved in the regulation of translation and has been shown to suppress cell viability and promote apoptosis in certain cancer contexts.[4] Consequently, inhibition of PRMT5 by this compound can induce apoptosis and cause cell cycle arrest, thereby inhibiting cancer cell growth.[5][6]
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on the proliferation of A549 cells. This data is illustrative and may vary based on specific experimental conditions.
| This compound Concentration (µM) | Cell Viability (%) (48h Treatment) |
| 0 (Vehicle Control) | 100 |
| 0.1 | 85 |
| 0.31 (IC50) | 50 |
| 1 | 25 |
| 3 | 10 |
| 10 | 5 |
Experimental Protocols
Two common and reliable methods for assessing cell proliferation are the MTT and CCK-8 assays. Both are colorimetric assays that measure cell viability.
Protocol 1: MTT Assay for Cell Proliferation
This protocol is adapted for A549 cells and can be modified for other adherent cell lines.
Materials:
-
This compound
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
PBS (Phosphate-Buffered Saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed 5 x 10³ cells in 100 µL of media per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture media to achieve the desired final concentrations. A vehicle control (media with the same concentration of DMSO) should be included.
-
Carefully remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the media containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: CCK-8 Assay for Cell Proliferation
The Cell Counting Kit-8 (CCK-8) assay is a more sensitive and less toxic alternative to the MTT assay.[7]
Materials:
-
This compound
-
A549 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
PBS
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
CCK-8 Assay:
-
Data Acquisition:
Visualization of Pathways and Workflows
Caption: Workflow for assessing cell proliferation using this compound.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRMT5 regulates IRES-dependent translation via methylation of hnRNP A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. woongbee.com [woongbee.com]
- 8. apexbt.com [apexbt.com]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-31: A Tool for Investigating Alternative Splicing Events
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in numerous cellular processes, including gene transcription, DNA damage repair, and signal transduction. Of particular interest is the essential function of PRMT5 in the regulation of pre-mRNA splicing, a fundamental process for generating proteomic diversity from a limited number of genes.
PRMT5, as a key component of the spliceosome, methylates Sm proteins (SmB, SmD1, and SmD3), which is a crucial step for the assembly and maturation of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome.[1][2] Inhibition of PRMT5 enzymatic activity disrupts this process, leading to global changes in alternative splicing patterns. This makes PRMT5 inhibitors valuable tools for studying the mechanisms of alternative splicing and for identifying novel therapeutic targets in diseases where splicing is dysregulated, such as cancer.[1][3][4]
Prmt5-IN-31 is a potent and selective inhibitor of PRMT5. By specifically targeting the catalytic activity of PRMT5, this compound allows for the controlled perturbation of splicing events, enabling researchers to investigate the functional consequences of altered isoform expression. This document provides detailed application notes and protocols for utilizing this compound to study alternative splicing events in a research setting.
Mechanism of Action
This compound acts as a small molecule inhibitor of PRMT5's methyltransferase activity. By blocking PRMT5, it prevents the symmetric dimethylation of its substrates, including the spliceosomal Sm proteins. This lack of methylation impairs the proper assembly of the spliceosome, leading to alterations in both constitutive and alternative splicing. The consequences of this disruption include intron retention, exon skipping, and the use of alternative 3' or 5' splice sites, ultimately resulting in the expression of different mRNA isoforms.[1][3]
Data Presentation
Quantitative Analysis of Splicing Events
The use of this compound in cell-based assays, followed by RNA sequencing (RNA-seq), allows for a global and quantitative analysis of alternative splicing changes. The data can be summarized to highlight the most significantly altered splicing events.
Table 1: Hypothetical Quantitative Analysis of Alternative Splicing Events Induced by this compound in a Cancer Cell Line
| Gene Symbol | Splicing Event Type | Percent Spliced In (PSI) - Control | Percent Spliced In (PSI) - this compound | ΔPSI | FDR |
| TIP60 (KAT5) | Exon Skipping | 85% | 30% | -55% | < 0.01 |
| MDM4 | Exon Skipping | 90% | 45% | -45% | < 0.01 |
| EZH2 | Intron Retention | 5% | 40% | +35% | < 0.01 |
| FGFR3 | Alternative 5' Splice Site | 10% | 50% | +40% | < 0.01 |
| SRSF1 | Exon Skipping | 70% | 25% | -45% | < 0.01 |
Note: This table presents hypothetical data for illustrative purposes, based on typical findings from studies with other PRMT5 inhibitors.
Experimental Protocols
The following protocols are adapted from established methodologies for studying alternative splicing using PRMT5 inhibitors and can be applied to this compound.
Protocol 1: Cell Culture Treatment and RNA Extraction
Objective: To treat cells with this compound and isolate high-quality RNA for downstream analysis.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentration of this compound. Include a vehicle-only control. A typical concentration range for PRMT5 inhibitors is 10 nM to 1 µM, but this should be optimized for the specific cell line and inhibitor.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Lysis and Homogenization: After incubation, wash the cells with PBS and lyse them directly in the well using the lysis buffer provided in the RNA extraction kit. Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.
-
RNA Extraction: Proceed with RNA extraction according to the manufacturer's protocol of the chosen kit.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a bioanalyzer (e.g., Agilent Bioanalyzer). A RIN (RNA Integrity Number) value > 8 is recommended for RNA-seq.
Protocol 2: RNA Sequencing (RNA-seq) Library Preparation and Sequencing
Objective: To prepare cDNA libraries from the extracted RNA for high-throughput sequencing.
Materials:
-
High-quality total RNA (from Protocol 1)
-
RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Magnetic beads for size selection
-
PCR thermocycler
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
mRNA Purification: Isolate mRNA from the total RNA using poly-T oligo-attached magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.
-
First and Second Strand cDNA Synthesis: Synthesize the first and second strands of cDNA.
-
Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.
-
Adapter Ligation: Ligate sequencing adapters to the adenylated cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to enrich for fragments with adapters on both ends.
-
Library Quantification and Quality Control: Quantify the library and assess its size distribution using a bioanalyzer.
-
Sequencing: Pool the libraries and sequence them on a next-generation sequencing platform to generate paired-end reads.
Protocol 3: Bioinformatic Analysis of Alternative Splicing
Objective: To identify and quantify differential splicing events from the RNA-seq data.
Software:
-
Quality control tools (e.g., FastQC)
-
Read alignment tool (e.g., STAR)
-
Splicing analysis tool (e.g., rMATS, SplAdder)
-
Genome annotation file (GTF)
Procedure:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR.
-
Splicing Analysis: Use a specialized tool like rMATS to identify and quantify differential alternative splicing events between the this compound-treated and control samples. rMATS can detect five major types of alternative splicing events: skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI).
-
Filtering and Visualization: Filter the results based on statistical significance (e.g., FDR < 0.05) and the magnitude of the change in the "Percent Spliced In" (PSI or Ψ) value. Visualize the splicing events for genes of interest using a genome browser (e.g., IGV) with the alignment files (BAM) and junction files.
Visualizations
Signaling Pathway
Caption: PRMT5 inhibition by this compound disrupts alternative splicing.
Experimental Workflow
Caption: Workflow for studying alternative splicing with this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the role of PRMT5 in the intricate regulation of alternative splicing. The protocols and guidelines presented here offer a framework for researchers to design and execute experiments aimed at understanding the functional consequences of PRMT5 inhibition on the transcriptome. By employing these methods, scientists can gain deeper insights into the mechanisms of splicing and its dysregulation in various diseases, potentially paving the way for novel therapeutic strategies.
References
- 1. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative mRNA Splicing and Promising Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining PRMT5-IN-31 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, experimental design, and protocols for investigating the combination of PRMT5-IN-31 with other cancer therapies. PRMT5 (Protein Arginine Methyltransferase 5) is a promising therapeutic target in oncology due to its role in regulating numerous cellular processes critical for cancer cell proliferation and survival, including cell cycle progression, RNA splicing, and DNA damage repair.[1][2][3][4][5] this compound is a selective inhibitor of PRMT5 with an IC50 of 0.31 μM.[6] Preclinical studies have demonstrated that inhibiting PRMT5 can sensitize cancer cells to a variety of other therapeutic agents, offering a promising strategy to enhance treatment efficacy and overcome drug resistance.[7][8]
Rationale for Combination Therapies
The combination of this compound with other cancer therapies is based on the principle of synergistic or additive antitumor effects, which can be achieved through various mechanisms:
-
Synthetic Lethality: In cancers with specific genetic alterations, such as MTAP deletion, tumor cells become highly dependent on PRMT5 for survival.[1][9] Combining a PRMT5 inhibitor with another agent that targets a parallel survival pathway can lead to selective killing of cancer cells.
-
Enhanced DNA Damage: PRMT5 plays a role in the DNA damage response.[1][9] Combining this compound with DNA-damaging agents like cisplatin or PARP inhibitors can prevent cancer cells from repairing the damage, leading to increased apoptosis.[7][10]
-
Inhibition of Pro-Survival Signaling: PRMT5 can regulate key cancer-promoting signaling pathways such as the PI3K/AKT and ERK pathways.[11][12] Combining this compound with inhibitors of these pathways can result in a more potent blockade of cancer cell growth and survival.
-
Overcoming Resistance: Cancer cells can develop resistance to single-agent therapies. Combining a PRMT5 inhibitor with a targeted therapy, such as an EGFR inhibitor, may prevent or delay the onset of resistance.[7][8]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of PRMT5 inhibitors with other cancer therapies. This data can be used as a reference for designing similar experiments with this compound.
Table 1: IC50 Values of PRMT5 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | PRMT5 Inhibitor | IC50 (nM) |
| HCC38 | Triple-Negative Breast Cancer | EPZ015938 | 21.9 ± 8.7 |
| MDA-MB-453 | Triple-Negative Breast Cancer | EPZ015938 | 109.4 ± 13.4 |
| MDA-MB-468 | Triple-Negative Breast Cancer | EPZ015938 | 319.3 ± 226.2 |
| LNCaP | Prostate Cancer | Compound 17 | 430 |
| A549 | Non-Small Cell Lung Cancer | 3039-0164 | 63,000 (enzymatic) |
| A549 | Non-Small Cell Lung Cancer | This compound | 310 (enzymatic) |
Note: The IC50 for this compound is for its enzymatic activity. Cell-based IC50 values for this compound in combination studies would need to be determined experimentally.
Table 2: Synergistic Effects of PRMT5 Inhibitor Combinations
| Combination Partner | Cancer Type | Cell Line(s) | Synergy Assessment | Results |
| Cisplatin | Triple-Negative Breast Cancer | BT20, MDA-MB-468 | Loewe Model | Synergistic |
| Doxorubicin | Triple-Negative Breast Cancer | BT20, MDA-MB-468 | Loewe Model | Synergistic to Additive |
| Camptothecin | Triple-Negative Breast Cancer | BT20, MDA-MB-468 | Loewe Model | Synergistic |
| Erlotinib (EGFRi) | Triple-Negative Breast Cancer | BT20, MDA-MB-468 | Loewe Model | Synergistic |
| Neratinib (HER2i) | Triple-Negative Breast Cancer | BT20, MDA-MB-468 | Loewe Model | Synergistic |
| Oxaliplatin | Colorectal Cancer | HCT116 (MTAP-kd) | Combination Index | CI < 1 (Synergistic) |
| Gemcitabine | Colorectal Cancer | HCT116 (MTAP-kd) | Combination Index | CI < 1 (Synergistic) |
| MAT2A inhibitor | Glioblastoma | LN18, U87, U251 | SynergyFinder | Positive scores (Synergistic) |
| BCL-2 inhibitor | Mantle Cell Lymphoma | Granta-519 | In vivo study | Decreased tumor burden |
| CDK4/6 inhibitor | Mantle Cell Lymphoma | JVM-2, Maver-1 | Cell Viability | Synergistic |
| ATR inhibitor | Mantle Cell Lymphoma | - | In vitro/In vivo | Synergistic antitumor effects |
| PARP inhibitor | Ovarian and Breast Cancer | - | In vitro/In vivo | Synergistic without toxicity |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of this compound with other cancer therapies are provided below.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of single agents and their combination on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Combination drug
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and the combination drug, both alone and in a fixed-ratio combination.
-
Treat the cells with the single agents and the combination for 72-120 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each agent.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13][14][15]
Colony Formation Assay
This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
This compound and combination drug
-
6-well plates
-
Complete cell culture medium
-
Crystal violet solution (0.5% in methanol)
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow cells to attach overnight, then treat with this compound, the combination drug, or their combination at relevant concentrations (e.g., IC25 or IC50).
-
Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
When colonies are visible, wash the wells with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Quantify the results and compare the colony-forming ability of treated cells to the vehicle control.[8][16]
Cell Cycle Analysis
This assay determines the effect of the drug combination on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound and combination drug
-
6-well plates
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the drugs for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.[1][13]
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by the drug combination.
Materials:
-
Cancer cell lines
-
This compound and combination drug
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Treat cells with the drugs as described for the cell cycle analysis.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to combining this compound with other cancer therapies.
Caption: PRMT5 signaling and combination therapy targets.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer [mdpi.com]
- 12. Antitumor Effects of PRMT5 Inhibition in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. ashpublications.org [ashpublications.org]
- 15. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Prmt5-IN-31 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Prmt5-IN-31, a selective PRMT5 inhibitor, in high-throughput screening (HTS) campaigns. Detailed protocols for biochemical assays are provided, along with data presentation guidelines and visualizations to facilitate inhibitor discovery and characterization.
Introduction to PRMT5 and this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][2] Dysregulation of PRMT5 activity is implicated in various diseases, particularly in cancer, where it is often overexpressed and correlates with poor prognosis.[3][4] This makes PRMT5 an attractive therapeutic target for the development of novel cancer therapies.
This compound is a selective inhibitor of PRMT5 with a reported IC50 of 0.31 μM.[5] It acts by occupying the substrate-binding site of PRMT5, thereby preventing the methylation of its target proteins.[5] Its antiproliferative effects have been demonstrated in cancer cell lines, making it a valuable tool compound for studying PRMT5 biology and a potential starting point for drug discovery programs.[5]
High-Throughput Screening for PRMT5 Inhibitors
High-throughput screening is a crucial step in the identification of novel PRMT5 inhibitors. Biochemical assays are commonly employed to measure the enzymatic activity of PRMT5 in the presence of test compounds. The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive and robust method for HTS of PRMT5 inhibitors.[6][7]
Quantitative Data from PRMT5 Inhibitor Screening
The following table summarizes key quantitative data for this compound and other representative PRMT5 inhibitors, providing a baseline for comparison in HTS campaigns.
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Biochemical | 0.31 | [5] |
| Prmt5-IN-30 | Biochemical | 0.33 | [8] |
| EPZ015666 | Radioactive Biochemical | 0.030 ± 0.003 | [9] |
| PR5-LL-CM01 | AlphaLISA | 7.5 | [10] |
| 3039-0164 | AlphaLISA | 63 | [11] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Experimental Protocols
PRMT5 AlphaLISA High-Throughput Screening Protocol
This protocol is adapted from established methods for the HTS of PRMT5 inhibitors.[6][7][12]
Assay Principle:
The AlphaLISA assay for PRMT5 is a bead-based immunoassay that measures the symmetric dimethylation of a biotinylated histone H4 (H4R3) peptide substrate by PRMT5.[6] The assay involves a streptavidin-coated donor bead that binds to the biotinylated substrate and an acceptor bead conjugated to an antibody specific for the symmetrically dimethylated arginine 3 of histone H4 (H4R3me2s). When the substrate is methylated by PRMT5, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of the light signal is directly proportional to the level of PRMT5 activity.
Materials and Reagents:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 (1-21) peptide substrate (unmethylated at R3)
-
S-Adenosyl-L-methionine (SAM)
-
AlphaLISA Streptavidin Donor Beads
-
AlphaLISA Anti-H4R3me2s Acceptor Beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound and other test compounds
-
384-well white opaque microplates
Experimental Workflow:
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound solutions to the wells of a 384-well plate.
-
Include wells for positive controls (no inhibitor, 100% enzyme activity) and negative controls (no enzyme or a potent inhibitor, 0% enzyme activity).
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing PRMT5/MEP50 complex and biotinylated H4 peptide in AlphaLISA assay buffer.
-
Dispense the master mix into each well of the 384-well plate.
-
Typical Concentrations: 5-10 nM PRMT5/MEP50, 30-100 nM Biotin-H4 peptide.
-
-
Reaction Initiation and Incubation:
-
Prepare a solution of SAM in assay buffer.
-
Add the SAM solution to all wells to initiate the enzymatic reaction.
-
Typical Concentration: 1-10 µM SAM.
-
Incubate the plate at room temperature for 60-120 minutes.
-
-
Detection:
-
Prepare a detection mix containing AlphaLISA Streptavidin Donor Beads and Anti-H4R3me2s Acceptor Beads in assay buffer.
-
Add the detection mix to all wells.
-
Typical Concentrations: 20 µg/mL of each bead type.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate using an Alpha-enabled microplate reader, measuring the signal at 615 nm.
-
Data Analysis:
-
Z' Factor Calculation: The Z' factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[6][13] It is calculated using the signals from the positive and negative controls. An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.[13]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for Target Engagement (Conceptual Workflow)
While the AlphaLISA assay is excellent for primary screening, cellular assays are necessary to confirm that an inhibitor can engage PRMT5 within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
CETSA Principle:
CETSA measures the thermal stability of a target protein in response to ligand binding. When a compound like this compound binds to PRMT5 in cells, it can stabilize the protein, leading to a higher melting temperature. This change in thermal stability is detected by heating cell lysates to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble PRMT5, typically by Western blot or other protein detection methods.
Conceptual CETSA Workflow:
PRMT5 Signaling Pathways
PRMT5 is a central node in several critical signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4] Understanding these pathways is essential for elucidating the mechanism of action of PRMT5 inhibitors.
As depicted, PRMT5 is activated by upstream signals such as growth factors and B-cell receptor (BCR) signaling.[3] It then modulates several key downstream pathways, including the PI3K/AKT/mTOR, ERK/MAPK, NF-κB, and Wnt/β-catenin pathways, ultimately impacting cellular processes like gene expression, RNA splicing, cell proliferation, and survival.[3][4] this compound exerts its effects by directly inhibiting the enzymatic activity of PRMT5, thereby blocking these downstream signaling events.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Prmt5-IN-31 Concentration for Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Prmt5-IN-31 for various cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in cell culture experiments.
Issue 1: High Cell Toxicity Observed at Expected Effective Concentrations
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Potential Cause 1: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (generally <0.5%). Prepare a high-concentration stock of this compound to minimize the volume of solvent added to the culture.
-
-
Potential Cause 2: Cell Line Sensitivity. Some cell lines are inherently more sensitive to PRMT5 inhibition or off-target effects of the inhibitor.
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Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the cytotoxic concentration for your specific cell line. Start with a lower concentration range than initially planned.
-
-
Potential Cause 3: Incorrect Concentration Calculation. Errors in calculating the required dilution from the stock solution can lead to unexpectedly high concentrations.
-
Solution: Double-check all calculations for dilutions. It is advisable to have another researcher verify the calculations.
-
Issue 2: Low or No Target Inhibition
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Potential Cause 1: Insufficient Inhibitor Concentration. The concentration of this compound may be too low to effectively inhibit PRMT5 in the target cells.
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Potential Cause 2: Short Incubation Time. The inhibitor may not have had enough time to exert its effects on the cells.
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Solution: Increase the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration for observing the desired effect.
-
-
Potential Cause 3: Inhibitor Degradation. this compound, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles or improper storage.
-
Solution: Aliquot the this compound stock solution upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Use freshly prepared dilutions for each experiment.
-
-
Potential Cause 4: High Cell Density. A high density of cells can reduce the effective concentration of the inhibitor per cell.
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Solution: Optimize the cell seeding density to ensure a consistent and appropriate cell number for the assay being performed.
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Issue 3: Inconsistent Results Between Experiments
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Potential Cause 1: Variation in Cell Passage Number. Cellular characteristics, including sensitivity to drugs, can change with increasing passage number.
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Solution: Use cells within a consistent and defined passage number range for all experiments.
-
-
Potential Cause 2: Inconsistent Experimental Conditions. Variations in incubation time, cell density, or reagent preparation can lead to variability in results.
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Solution: Maintain strict consistency in all experimental parameters. Document all steps and conditions meticulously.
-
-
Potential Cause 3: Mycoplasma Contamination. Mycoplasma contamination can alter cellular physiology and response to treatments.
-
Solution: Regularly test cell cultures for mycoplasma contamination.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[4][5] This modification plays a crucial role in regulating various cellular processes, including gene expression, RNA splicing, and DNA damage repair.[4][6] By inhibiting PRMT5, this compound can modulate these processes, leading to effects such as the induction of apoptosis and inhibition of cell migration in cancer cells.[1][2][3] this compound occupies the substrate-binding site of PRMT5.[1][2][3]
Q2: What is the recommended starting concentration for this compound?
The reported in vitro IC50 for this compound is 0.31 μM.[1][2][3] A good starting point for a dose-response experiment would be to use a range of concentrations around this value. A suggested range could be from 0.01 μM to 10 μM, using serial dilutions.
Q3: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration is best determined empirically for each cell line using a dose-response experiment. This typically involves treating the cells with a range of this compound concentrations and then measuring a relevant biological endpoint, such as cell viability (e.g., using an MTT or CellTiter-Glo assay) or a specific marker of PRMT5 inhibition (e.g., symmetric dimethylarginine (SDMA) levels via Western blot). The concentration that gives the desired effect with minimal off-target toxicity is considered optimal.
Q4: What is the significance of MTAP-deleted cancers in relation to PRMT5 inhibition?
Methylthioadenosine phosphorylase (MTAP) is an enzyme that is often co-deleted with the tumor suppressor gene CDKN2A in various cancers.[4] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which is an endogenous inhibitor of PRMT5.[4] This makes cancer cells with MTAP deletion particularly sensitive to further inhibition of PRMT5 by drugs like this compound, a concept known as synthetic lethality.[4][7]
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell viability.
Protocol 2: Assessing Target Engagement via Western Blot for Symmetric Dimethylarginine (SDMA)
-
Cell Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (SDMA). Also, probe for a loading control (e.g., β-actin or GAPDH) on the same or a separate membrane.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of SDMA in treated versus control samples. A decrease in SDMA levels indicates successful target engagement by this compound.
Quantitative Data Summary
| Inhibitor | IC50 (μM) | Cell Line | Assay | Reference |
| This compound | 0.31 | - | Biochemical Assay | [1][2][3] |
| Prmt5-IN-30 | 0.33 | - | Biochemical Assay | [8] |
| GSK3203591 | 0.0076 - >30 | Panel of 276 cell lines | Cell Growth Assay (6-day) | [9] |
| Clofazimine | ~30 | PANC1, MiaPaCa2, AsPC1 | MTT Assay | [10] |
| Cantharidin | ~20 | PANC1, MiaPaCa2, AsPC1 | MTT Assay | [10] |
Visualizations
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PRMT5-IN-30 | Histone Methyltransferase | 330951-01-4 | Invivochem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Prmt5-IN-31
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of Prmt5-IN-31, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of PRMT5 with an IC50 of 0.31 μM.[1] It functions by occupying the substrate-binding site of the PRMT5 enzyme.[1][2] This inhibition leads to a reduction in the symmetric dimethylation of arginine residues on histone and non-histone proteins, which are crucial for various cellular processes. A key downstream effect of this compound is the up-regulation of the hnRNP E1 protein level.[1]
Q2: What are the known on-target effects of this compound in cancer cell lines?
In non-small cell lung cancer A549 cells, this compound has demonstrated potent anti-proliferative effects. It has been shown to induce apoptosis and inhibit cell migration, two key processes in cancer progression.[1]
Q3: What is the metabolic stability of this compound?
This compound exhibits high metabolic stability in human liver microsomes, with a half-life (T1/2) of 132.4 minutes.[1]
Q4: Have any off-target effects of this compound been characterized?
The original publication describes this compound as a "selective" inhibitor of PRMT5.[2] However, a detailed screening panel against a broad range of other methyltransferases or kinases has not been published. Therefore, users should exercise caution and are encouraged to perform their own selectivity profiling to rule out potential off-target effects in their specific experimental system.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for PRMT5 inhibition. | 1. Reagent degradation (this compound, PRMT5 enzyme, or substrate).2. Incorrect assay setup or incubation times.3. Variability in enzyme activity. | 1. Prepare fresh stock solutions of this compound. Ensure proper storage of the enzyme and substrates as per the manufacturer's recommendations.2. Carefully review and standardize the experimental protocol. Use a positive control inhibitor with a known IC50.3. Titrate the enzyme to determine the optimal concentration for the assay. |
| No effect on cellular proliferation in a cancer cell line expected to be sensitive to PRMT5 inhibition. | 1. Low cell permeability of this compound in the specific cell line.2. Presence of drug efflux pumps.3. Cell line may have intrinsic resistance mechanisms. | 1. Perform a cellular uptake assay to confirm intracellular accumulation of the compound.2. Test for the expression of common drug efflux pumps (e.g., MDR1). If present, co-incubate with an efflux pump inhibitor.3. Verify PRMT5 expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to PRMT5 inhibition. |
| Unexpected cellular phenotype observed, potentially due to off-target effects. | 1. Inhibition of other methyltransferases.2. Interaction with unrelated proteins (e.g., kinases). | 1. Perform a selectivity assay against a panel of other PRMTs (PRMT1, PRMT3, PRMT4, PRMT6, PRMT7, etc.).2. Conduct a broad kinase screening assay (kinome scan) to identify potential off-target kinase interactions.3. Use a structurally distinct PRMT5 inhibitor as a control to see if the phenotype is recapitulated. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| PRMT5 IC50 | 0.31 μM | [1] |
| Metabolic Half-life (Human Liver Microsomes) | 132.4 min | [1] |
Key Experimental Protocols
1. In Vitro PRMT5 Inhibition Assay (Radioactive)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-3H]methionine to a substrate by PRMT5.
-
Materials: Recombinant PRMT5, substrate (e.g., Histone H4 peptide), S-adenosyl-L-[methyl-3H]methionine, this compound, 10X PBS, 6X SDS protein sample loading buffer.
-
Procedure:
-
In a microcentrifuge tube, mix the substrate (0.5-1 μg), S-adenosyl-L-[methyl-3H]methionine (1 μL), and 10X PBS (3 μL) with varying concentrations of this compound.
-
Initiate the reaction by adding recombinant PRMT5 (0.2-0.5 μg) and adjust the final volume to 30 μL with water.
-
Incubate the reaction at 30°C for 1-1.5 hours.
-
Stop the reaction by adding 6 μL of 6X SDS protein sample loading buffer and heat at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect the radiolabeled substrate by autoradiography.
-
2. Cellular Assay for Symmetric Dimethylarginine (SDMA) Levels (Western Blot)
This assay is used to confirm the on-target activity of this compound in a cellular context by measuring the levels of SDMA on a known PRMT5 substrate, such as SmD3.
-
Materials: Cell line of interest, this compound, cell lysis buffer, primary antibodies (anti-SDMA, anti-SmD3 or another substrate, loading control like β-actin), secondary antibody.
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform Western blotting with primary antibodies against SDMA and the specific substrate to assess changes in methylation.
-
Use a loading control to ensure equal protein loading.
-
Quantify band intensities to determine the reduction in SDMA levels.
-
Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
Technical Support Center: Overcoming Resistance to PRMT5-IN-31 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to the PRMT5 inhibitor, PRMT5-IN-31.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the common underlying mechanisms?
A1: Resistance to PRMT5 inhibitors can arise from several mechanisms. One of the most frequently observed is the activation of alternative survival pathways, which allows cancer cells to bypass their dependency on PRMT5. A key mechanism is the upregulation of the mTOR signaling pathway.[1] Transcriptomic remodeling can lead to the activation of mTOR and its downstream effectors, promoting cell growth and proliferation despite PRMT5 inhibition.[1][2] Another identified mechanism, particularly in lung adenocarcinoma, is a drug-induced transcriptional state switch, which involves the upregulation of the microtubule-regulating protein, stathmin 2 (STMN2).
Q2: I suspect mTOR pathway activation is conferring resistance in my cell line. How can I confirm this?
A2: To confirm the activation of the mTOR pathway, you can perform a western blot analysis on lysates from your resistant cells and compare them to the parental (sensitive) cells. Key proteins to probe for include phosphorylated forms of mTOR (p-mTOR), and its downstream targets like p70S6K (p-p70S6K) and 4E-BP1 (p-4E-BP1). An increase in the phosphorylated forms of these proteins in the resistant cell line would indicate pathway activation.[2]
Q3: If the mTOR pathway is activated, what is the best strategy to overcome resistance?
A3: A logical approach is to co-administer this compound with an mTOR inhibitor. Studies have shown that targeting both PRMT5 and mTOR can have a synergistic effect, effectively killing cancer cells that have become resistant to PRMT5 inhibition alone.[1] Temsirolimus is an example of an mTOR inhibitor that has been shown to be effective in this context.[1]
Q4: My resistant cells do not show mTOR pathway activation. What other resistance mechanisms should I investigate?
A4: You should investigate the expression of stathmin 2 (STMN2), especially if you are working with lung cancer cells. Upregulation of STMN2 has been identified as a driver of resistance to PRMT5 inhibitors. You can assess STMN2 expression at both the mRNA level (via qRT-PCR) and the protein level (via western blot).
Q5: If my cells overexpress STMN2, what is a potential therapeutic strategy?
A5: Cells with high STMN2 expression that are resistant to PRMT5 inhibitors have been found to develop a collateral sensitivity to taxane-based chemotherapeutics like paclitaxel. Therefore, a combination therapy of this compound and paclitaxel could be a highly effective strategy to overcome this form of resistance. High STMN1 (a related protein) expression has been associated with paclitaxel resistance in some lung cancers, so it is important to specifically investigate STMN2.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of this compound Efficacy Over Time | Development of acquired resistance. | 1. Confirm resistance by re-evaluating the IC50 of this compound in your cell line. 2. Investigate potential resistance mechanisms (see FAQs). 3. Consider developing a combination therapy strategy. |
| High Variability in Experimental Replicates | Inconsistent cell culture conditions or assay procedures. | 1. Ensure consistent cell seeding densities and growth phases. 2. Standardize drug preparation and incubation times. 3. Follow a detailed, standardized protocol for all assays. |
| No Synergistic Effect with Combination Therapy | Incorrect drug concentrations or scheduling. | 1. Perform a dose-matrix experiment to identify synergistic concentration ranges. 2. Use the Chou-Talalay method to calculate a Combination Index (CI) to quantitatively assess synergy.[5][6] 3. Experiment with different drug administration schedules (e.g., sequential vs. simultaneous). |
| Difficulty in Generating a Resistant Cell Line | Sub-optimal drug concentration or exposure time. | 1. Start with a drug concentration around the IC20-IC50 of the parental cell line.[7] 2. Gradually increase the drug concentration in a stepwise manner, allowing cells to recover and repopulate between dose escalations.[7][8] 3. Be patient, as developing stable resistance can take several weeks to months.[9] |
Quantitative Data
Table 1: IC50 Values of PRMT5 Inhibitors in Sensitive vs. Resistant Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Status | PRT-382 IC50 (nM) | PRT-808 IC50 (nM) |
| SP53 | Sensitive | ~20 | ~4 |
| SP53 | Resistant | ~200 | ~20 |
| Z-138 | Sensitive | ~140 | ~20 |
| Z-138 | Resistant | ~400 | ~90 |
| REC-1 | Sensitive | ~100 | ~15 |
| REC-1 | Resistant | ~500 | ~80 |
| CCMCL | Sensitive | ~80 | ~10 |
| CCMCL | Resistant | ~300 | ~40 |
Data adapted from a study on PRMT5 inhibitor resistance in MCL, demonstrating a significant increase in IC50 values in the resistant cell lines.[1]
Experimental Protocols
Protocol for Generating a Drug-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[7][8][10]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT)
-
Cell culture flasks
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 or IC50.
-
Monitor and Passage: Monitor the cells daily. When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have a stable growth rate at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.[8]
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. If significant cell death occurs, reduce the fold-increase or maintain the current concentration for a longer period.
-
Characterize Resistant Cells: Once cells are stably proliferating at a significantly higher drug concentration (e.g., 5-10 times the initial IC50), characterize the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line.
-
Cryopreserve: Cryopreserve stocks of the resistant cell line at different passage numbers.
Cell Viability (MTT) Assay Protocol
This protocol is for determining the cytotoxic effects of this compound and identifying the IC50.[11][12]
Materials:
-
Cells (sensitive and resistant)
-
This compound and/or other compounds
-
96-well plate
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize Formazan: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blot Protocol
This protocol is for analyzing the expression and phosphorylation status of proteins in the mTOR pathway.[13][14][15]
Materials:
-
Sensitive and resistant cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is for studying the interaction between PRMT5 and other proteins.[16][17][18][19]
Materials:
-
Cell pellets
-
Non-denaturing lysis buffer
-
Primary antibody against the "bait" protein (e.g., anti-PRMT5)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by western blot, probing for the "bait" protein and potential interacting partners.
Visualizations
Signaling Pathways in this compound Resistance
Caption: Potential resistance pathways to PRMT5 inhibition.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying and overcoming PRMT5i resistance.
References
- 1. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kb.osu.edu]
- 3. High STMN1 Expression is Associated with Cancer Progression and Chemo-Resistance in Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of stathmin is resistant to paclitaxel treatment in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
- 16. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 19. assaygenie.com [assaygenie.com]
Navigating Unexpected Results with PRMT5-IN-31: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing PRMT5-IN-31 in their experiments. The information is designed to help interpret unexpected findings and refine experimental approaches.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question 1: After treating my cells with this compound, I don't observe the expected decrease in global symmetric dimethylarginine (SDMA) levels. What could be the reason?
Answer:
Several factors could contribute to this observation:
-
Insufficient Incubation Time or Dose: The effect of this compound on global SDMA levels is time and concentration-dependent. Ensure you have optimized the treatment duration and concentration for your specific cell line. We recommend performing a dose-response and time-course experiment.
-
Cell Line Specificity: The sensitivity to PRMT5 inhibitors can vary significantly between different cell lines. Some cell lines may have intrinsic resistance mechanisms or express lower levels of PRMT5.
-
Antibody Quality: The anti-SDMA antibody used for Western blotting may not be optimal. Validate your antibody using a positive control (e.g., lysate from a cell line with known high PRMT5 activity) and a negative control (e.g., lysate from PRMT5 knockdown cells).
-
Compensatory Mechanisms: Cells can sometimes activate compensatory pathways to overcome the effects of PRMT5 inhibition.[1]
Question 2: I see a significant decrease in cell viability, but the effect is not as potent as reported in the literature for other cell lines. Why might this be?
Answer:
The anti-proliferative effect of PRMT5 inhibition is highly context-dependent. Here are some potential reasons for reduced potency:
-
MTAP Status: The presence or absence of the methylthioadenosine phosphorylase (MTAP) gene is a critical determinant of sensitivity to PRMT5 inhibitors.[2][3][4] MTAP-deleted cancer cells accumulate methylthioadenosine (MTA), which partially inhibits PRMT5, making them more susceptible to further inhibition.[3][4] Verify the MTAP status of your cell line.
-
Underlying Resistance: Pre-existing resistance mechanisms in your cell line could dampen the effect of this compound.[5]
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence experimental outcomes. Ensure consistent and optimal cell culture practices.
Question 3: I observed an unexpected increase in the phosphorylation of a specific signaling protein after this compound treatment. Is this a known off-target effect?
Answer:
While this compound is designed to be a specific inhibitor, crosstalk between signaling pathways is common. PRMT5 is known to be involved in regulating several key pathways, including ERK1/2 and PI3K/AKT.[6] Inhibition of PRMT5 can lead to feedback loops or activation of alternative pathways.[6] For instance, in some contexts, PRMT5 methylation of EGFR can dampen ERK activation; therefore, its inhibition might lead to an increase in ERK signaling.[7] It is recommended to investigate the specific signaling pathway in more detail to understand the observed effect.
Question 4: My Western blot results for downstream targets of PRMT5 are inconsistent. What can I do to improve reproducibility?
Answer:
Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:
-
Consistent Protein Loading: Ensure equal protein loading across all lanes by performing a reliable protein quantification assay (e.g., BCA assay) and loading a consistent amount of total protein.
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin, or Tubulin) to normalize your data.
-
Antibody Validation: Use a well-validated primary antibody specific for your target protein. Check the manufacturer's datasheet for recommended dilutions and incubation conditions.
-
Standardized Protocol: Adhere to a standardized Western blotting protocol, paying close attention to transfer efficiency, blocking conditions, and washing steps.
Quantitative Data Summary
The following tables summarize key quantitative data related to PRMT5 inhibition.
Table 1: In Vitro Potency of PRMT5 Inhibitors in Different Cell Lines
| Cell Line | Inhibitor | IC50 (nM) | Reference |
| HSJD-DIPG-007 | GSK591 | 13 | [8] |
| LNCaP | Compound 17 | 430 | [9] |
| LNCaP | Compound 8b | 1658 | [9] |
Table 2: Effect of PRMT5 Inhibition on Downstream Markers
| Cell Line | Treatment | Target | Observation | Reference |
| LNCaP | Compound 17 (72h) | Global H4R3me2s | 65% decrease | [9] |
| H3K27M DMG cells | LLY-283/GSK591 | Sm B/B'/N SDMA | Reduction | [8] |
Experimental Protocols
Western Blotting for SDMA Detection
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SDMA (symmetric dimethylarginine) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.
-
Normalize the SDMA signal to a loading control like β-actin or GAPDH.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
-
Treatment:
-
The next day, treat the cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: PRMT5 signaling and the inhibitory effect of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. onclive.com [onclive.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stat.purdue.edu [stat.purdue.edu]
- 8. PRMT5 inhibition shows in vitro efficacy against H3K27M-altered diffuse midline glioma, but does not extend survival in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PRMT5-IN-31 in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing PRMT5-IN-31 in animal models. Due to the limited publicly available in vivo toxicity data specifically for this compound, this guide leverages collective knowledge from preclinical and clinical studies of other well-characterized PRMT5 inhibitors. The troubleshooting advice and frequently asked questions (FAQs) presented here are intended to serve as a foundational resource. Researchers are strongly encouraged to conduct dose-escalation and tolerability studies specific to this compound in their chosen animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] By occupying the substrate binding site, this compound blocks this methylation activity.[1] This inhibition disrupts various cellular processes that are often dysregulated in cancer, including gene expression, mRNA splicing, and cell signaling pathways, ultimately leading to apoptosis and reduced cell migration in cancer cells.[1]
Q2: What are the common toxicities observed with PRMT5 inhibitors in animal models?
A2: Preclinical and clinical studies of various PRMT5 inhibitors have consistently reported hematological toxicities as the most common dose-limiting side effects. These include:
-
Thrombocytopenia (low platelet count)
-
Anemia (low red blood cell count)
-
Neutropenia (low neutrophil count)
Non-hematological toxicities such as dysgeusia (altered taste), nausea, and fatigue have also been observed in clinical trials.
Q3: Are there strategies to mitigate the toxicity of PRMT5 inhibitors?
A3: Yes, several strategies are being explored to minimize the toxicity of PRMT5 inhibitors while maintaining their therapeutic efficacy:
-
Combination Therapies: Combining PRMT5 inhibitors with other anti-cancer agents may allow for lower, less toxic doses of each drug to be used. Synergistic effects have been observed with various drug classes.
-
Targeted Delivery: Developing drug delivery systems that specifically target cancer cells can reduce systemic exposure and off-target effects.
-
Biomarker-Driven Patient Selection: Identifying patients with specific biomarkers, such as MTAP (methylthioadenosine phosphorylase) deletion, can enhance the therapeutic window. In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) partially inhibits PRMT5, making these tumors more susceptible to further PRMT5 inhibition. This "synthetic lethality" approach allows for greater selectivity for cancer cells over normal tissues.
Troubleshooting Guide for In Vivo Experiments
This guide addresses potential issues that may arise during preclinical studies with PRMT5 inhibitors and offers potential solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant Weight Loss or Morbidity in Animals | - Dose is too high.- Off-target toxicity.- Formulation or vehicle issues. | - Perform a dose-range-finding study to determine the maximum tolerated dose (MTD).- Monitor animal health daily (weight, behavior, clinical signs).- Analyze key organs for histopathological changes.- Ensure the vehicle is well-tolerated and the formulation is stable. |
| Unexpected Hematological Abnormalities | - On-target toxicity due to the role of PRMT5 in hematopoiesis. | - Conduct complete blood counts (CBCs) at baseline and regular intervals during the study.- Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.- Evaluate the necessity of supportive care, such as growth factor administration, in consultation with a veterinarian. |
| Lack of Tumor Growth Inhibition | - Insufficient drug exposure at the tumor site.- The tumor model is not dependent on PRMT5 activity.- Drug resistance. | - Perform pharmacokinetic (PK) analysis to measure drug concentrations in plasma and tumor tissue.- Confirm PRMT5 expression and activity in your tumor model.- Consider using a different tumor model known to be sensitive to PRMT5 inhibition.- Investigate potential mechanisms of resistance. |
| Variability in Response Between Animals | - Inconsistent drug administration.- Biological variability within the animal cohort. | - Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power.- Stratify animals by tumor size before starting treatment. |
Quantitative Data Summary: Toxicities of PR-MT5 Inhibitors
The following table summarizes common treatment-related adverse events (TRAEs) observed in a clinical trial of the PRMT5 inhibitor PF-06939999. While not specific to this compound, this data provides insight into the potential toxicity profile of this class of inhibitors.
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Anemia | 43% | 28% |
| Thrombocytopenia | 41% | 22% |
| Nausea | 32% | Not Reported |
| Fatigue | 28% | Not Reported |
| Decreased Appetite | 24% | Not Reported |
| Dysgeusia | 22% | Not Reported |
Data from a phase I study of PF-06939999 in patients with advanced/metastatic solid tumors.
Key Experimental Methodologies
1. Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.
-
Methodology:
-
Select a relevant animal model (e.g., BALB/c nude mice).
-
Administer escalating doses of this compound to different cohorts of animals.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Collect blood samples for hematological analysis (CBCs).
-
At the end of the study, perform necropsies and collect major organs for histopathological examination.
-
The MTD is defined as the highest dose that does not cause >20% weight loss or significant clinical signs of toxicity.
-
2. In Vivo Efficacy Study in a Xenograft Model
-
Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.
-
Methodology:
-
Implant human cancer cells (e.g., A549 lung cancer cells) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound at a well-tolerated dose (determined from the MTD study) and a vehicle control.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for PRMT5 activity markers, immunohistochemistry).
-
Visualizing Key Pathways and Workflows
PRMT5 Signaling and Inhibition
Caption: Mechanism of PRMT5 inhibition by this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for in vivo evaluation of this compound.
Logical Relationship for Mitigating Toxicity
Caption: Strategies to minimize PRMT5 inhibitor toxicity.
References
Technical Support Center: Prmt5-IN-31 Western Blot Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Prmt5-IN-31 in Western blot experiments.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: How should I dissolve and store this compound?
This compound is soluble in DMSO. For in vitro experiments, a stock solution of 50 mg/mL in DMSO can be prepared, potentially requiring ultrasonic treatment to fully dissolve. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic. For long-term storage, the solid compound should be stored at 4°C, protected from light, and under nitrogen. The stock solution in DMSO is stable for up to 6 months at -80°C and for 1 month at -20°C, also protected from light and under nitrogen. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Q2: I'm seeing precipitate in my this compound stock solution. What should I do?
Precipitation can occur if the DMSO used has absorbed moisture or if the storage temperature has fluctuated. Ensure you are using anhydrous DMSO. You can try gently warming the solution and using an ultrasonic bath to redissolve the compound. If precipitation persists, it is advisable to prepare a fresh stock solution.
Western Blot Troubleshooting: No or Weak Signal
Q3: I'm not seeing a decrease in my target protein's downstream methylation mark after this compound treatment. What could be the issue?
Several factors could contribute to this observation:
-
Insufficient Inhibition: The concentration of this compound may be too low, or the incubation time may be too short to achieve effective inhibition of PRMT5. Consider performing a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Inactive Compound: Ensure that this compound has been stored correctly to maintain its activity.
-
Antibody Issues: The primary antibody for the methylated substrate may not be specific or sensitive enough. Verify the antibody's specificity and consider trying a different clone or manufacturer. A recommended readout for PRMT5 activity is the level of global symmetric dimethylarginine (SDMA).[1][2]
-
Low Protein Expression: The target protein may be expressed at very low levels in your cells. Ensure you are loading a sufficient amount of protein lysate (20-30 µg is a common starting point).[3][4]
Q4: The signal for total PRMT5 is weak or absent.
This is less likely to be a direct effect of this compound, as it is a catalytic inhibitor and not expected to cause PRMT5 degradation.[1] Check the following:
-
Antibody Performance: The anti-PRMT5 antibody may be performing poorly. Use a positive control, such as a cell line known to express high levels of PRMT5, to validate the antibody.[5] Several commercial antibodies are available that have been validated for Western blotting.[6][7][8][9]
-
Low Endogenous Expression: Your cell line may have low endogenous levels of PRMT5. Check protein expression databases or literature to confirm expression levels in your model system.[3]
-
Poor Protein Transfer: Ensure efficient transfer of the protein from the gel to the membrane. This is especially important for larger proteins like PRMT5 (approximately 73 kDa). You can check transfer efficiency with a Ponceau S stain.[5]
Western Blot Troubleshooting: Unexpected or Unclear Results
Q5: I'm observing unexpected bands after this compound treatment.
Unexpected bands can arise from several sources:
-
Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with other proteins. Run a negative control (e.g., lysate from cells where the target protein is knocked out/down) if possible.
-
Protein Degradation: Ensure that your lysis buffer contains protease inhibitors to prevent protein degradation during sample preparation.[3][4]
-
Off-Target Effects: While this compound is selective, at high concentrations, off-target effects cannot be entirely ruled out.[10] Try to use the lowest effective concentration.
-
Post-Translational Modifications: Changes in other post-translational modifications of your target protein could alter its migration pattern.
Q6: My bands appear smeared or distorted.
This is often due to technical issues during sample preparation or electrophoresis:
-
Sample Overloading: Loading too much protein can cause smearing and distortion.[4]
-
High Salt Concentration: Excessive salt in the sample buffer can interfere with gel migration.
-
Improper Gel Polymerization: Ensure your polyacrylamide gels are properly cast and fully polymerized.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 0.31 µM | [8] |
| This compound Solubility in DMSO | 50 mg/mL (148.62 mM) | |
| This compound Stock Solution Storage (-80°C) | 6 months | |
| This compound Stock Solution Storage (-20°C) | 1 month | |
| PRMT5 Protein Molecular Weight | ~73 kDa |
Experimental Protocols
Protocol: Western Blotting for PRMT5 and Downstream Targets after this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For PRMT5 (~73 kDa), a wet transfer at 100V for 90 minutes is a good starting point.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PRMT5, anti-phospho-AKT, anti-SDMA) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound Western blot experiments.
References
- 1. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. PRMT5 Monoclonal Antibody (PRMT5-21) (MA1-25470) [thermofisher.com]
- 8. PRMT5 Antibody (2H4) - BSA Free (NBP3-26367): Novus Biologicals [novusbio.com]
- 9. Anti-PRMT5 antibody (ab151321) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Prmt5-IN-31 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Prmt5-IN-31 in in vivo studies. The following information is designed to address potential challenges and provide standardized protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo delivery of this compound?
While specific in vivo delivery data for this compound is limited in publicly available literature, a common formulation for similar compounds with solubility in DMSO is a multi-component vehicle system. A recommended starting point for oral administration is a formulation consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O[1]. For intraperitoneal or intravenous injections, further optimization to ensure solubility and minimize precipitation upon injection is critical. It is always recommended to perform a small-scale formulation test to check for solubility and stability before administering to animals.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at a concentration of 50 mg/mL (148.62 mM), though ultrasonic assistance may be required[2]. It is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and water content can significantly impact solubility. For storage, stock solutions in solvent can be kept at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials[2]. The solid form of this compound should be stored at 4°C, protected from light, and under a nitrogen atmosphere[2].
Q3: What are the known stability characteristics of this compound?
This compound demonstrates high metabolic stability in human liver microsomes, with a half-life of 132.4 minutes[2]. When preparing for in vivo use, it is important to consider the stability of the formulation itself. Once formulated in an aqueous-based vehicle, it is recommended to use the preparation immediately or store it at 4°C for a short period, with the exact duration determined by stability tests.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock with aqueous buffer.
-
Cause: this compound has poor aqueous solubility. When the DMSO concentration is rapidly decreased by adding an aqueous buffer, the compound can crash out of solution.
-
Solution:
-
Use a co-solvent system: Instead of diluting directly with an aqueous buffer, use a vehicle containing co-solvents and surfactants to maintain solubility. A common formulation is a mixture of DMSO, PEG300, and Tween 80, with the final dilution into saline or PBS performed slowly and with constant mixing[1].
-
Stepwise dilution: Add the aqueous component to the DMSO stock in small increments while vortexing or sonicating to prevent localized high concentrations of the aqueous buffer.
-
Warm the solution: Gently warming the solution (e.g., to 37°C) may help to keep the compound in solution, but ensure that the temperature does not degrade the compound.
-
Issue 2: Animal distress or toxicity observed after injection.
-
Cause: The vehicle, particularly high concentrations of DMSO or other organic solvents, can cause local irritation, pain, or systemic toxicity. The compound itself may also have off-target effects.
-
Solution:
-
Optimize the vehicle: Minimize the percentage of DMSO in the final formulation to the lowest concentration required to keep the compound soluble. Typically, a final DMSO concentration of 5-10% is well-tolerated.
-
Conduct a vehicle-only control: Always include a control group of animals that receives only the vehicle to distinguish between vehicle-induced and compound-induced toxicity.
-
Adjust the administration route: If intraperitoneal injection causes irritation, consider oral gavage as an alternative route of administration if the compound has sufficient oral bioavailability.
-
Perform a dose-escalation study: Start with a low dose of this compound and gradually increase it to determine the maximum tolerated dose (MTD).
-
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (PRMT5) | 0.31 µM | [2] |
| Molecular Weight | 336.43 g/mol | [2] |
| Solubility in DMSO | 50 mg/mL (148.62 mM) | [2] |
| Metabolic Stability (T1/2) | 132.4 min (human liver microsomes) | [2] |
| Storage (Solid) | 4°C, protect from light, under nitrogen | [2] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [2] |
Detailed Experimental Protocols
Note: The following protocols are suggested starting points and should be optimized for your specific experimental needs.
Protocol 1: Preparation of this compound for Oral Gavage
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 40 mg/mL)[1]. Use sonication to aid dissolution if necessary[2].
-
Prepare Vehicle Components:
-
Component A: this compound stock solution in DMSO.
-
Component B: PEG300.
-
Component C: Tween 80.
-
Component D: Saline or PBS.
-
-
Formulation (to achieve a final concentration of 2 mg/mL as an example): a. In a sterile tube, add 50 µL of the 40 mg/mL this compound DMSO stock (Component A). b. Add 300 µL of PEG300 (Component B) and mix thoroughly until the solution is clear[1]. c. Add 50 µL of Tween 80 (Component C) and mix well. d. Slowly add 600 µL of Saline or PBS (Component D) while continuously vortexing to bring the total volume to 1 mL. e. The final concentrations in the vehicle will be approximately 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
Administration: Administer the freshly prepared formulation to animals via oral gavage at the desired dosage (e.g., 10 mg/kg in a volume of 100 µL for a 20g mouse)[1].
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a concentration that allows for a low final percentage of DMSO in the injected volume (e.g., 20 mg/mL).
-
Prepare Vehicle Components:
-
Component A: this compound stock solution in DMSO.
-
Component B: Solutol HS 15 or Kolliphor HS 15.
-
Component C: Saline or PBS.
-
-
Formulation: a. In a sterile tube, combine one part of the DMSO stock (Component A) with one part of Solutol HS 15 (Component B). b. Warm the mixture to 37°C to aid in mixing. c. Slowly add eight parts of pre-warmed (37°C) Saline or PBS (Component C) while vortexing. d. The final vehicle composition will be 10% DMSO, 10% Solutol HS 15, and 80% Saline/PBS.
-
Administration: Inspect the final solution for any precipitation. Administer the clear solution via IP injection immediately after preparation.
Visualized Workflows
Caption: Workflow for preparing this compound for oral administration.
Caption: Workflow for preparing this compound for intraperitoneal injection.
Caption: Troubleshooting logic for compound precipitation.
References
Validation & Comparative
A Comparative Guide to PRMT5 Inhibitors: Prmt5-IN-31 vs. EPZ015666
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling target for cancer therapy. This enzyme's role in critical cellular processes, including transcriptional regulation and cell cycle progression, has spurred the development of potent inhibitors.[1] This guide provides a detailed comparison of two such inhibitors, Prmt5-IN-31 and EPZ015666, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, supported by experimental data.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and EPZ015666, providing a side-by-side comparison of their biochemical and cellular potencies.
Table 1: Biochemical Potency
| Inhibitor | Target | Assay Type | IC50 / Ki | Source |
| This compound | PRMT5 | Enzymatic Assay | IC50: 0.31 µM | N/A |
| This compound (3039-0164) | PRMT5 | AlphaLISA Assay | IC50: 63 µM | [2] |
| EPZ015666 | PRMT5 | Enzymatic Assay | Ki: 5 nM | N/A |
| EPZ015666 | PRMT5 | Biochemical Assay | IC50: 22 nM | [3] |
Note: A discrepancy exists for the IC50 of this compound, with one source citing 0.31 µM and another, referring to it as compound 3039-0164, reporting a significantly higher IC50 of 63 µM.
Table 2: Cellular Potency
| Inhibitor | Cell Line | Assay Type | IC50 | Source |
| This compound (3039-0164) | A549 (Lung Cancer) | MTT Assay | Strong inhibitory effect at 20 µM | [4] |
| EPZ015666 | Z-138 (Mantle Cell Lymphoma) | Cell Proliferation | 96 nM | N/A |
| EPZ015666 | Granta-519 (Mantle Cell Lymphoma) | Cell Proliferation | 199 nM | N/A |
| EPZ015666 | Maver-1 (Mantle Cell Lymphoma) | Cell Proliferation | 904 nM | N/A |
| EPZ015666 | Mino (Mantle Cell Lymphoma) | Cell Proliferation | 231 nM | N/A |
| EPZ015666 | Jeko-1 (Mantle Cell Lymphoma) | Cell Proliferation | 238 nM | N/A |
| EPZ015666 | A549 (Lung Cancer) | Cell Viability (in combination) | Synergistic effects with PARP inhibitors | [5] |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to allow for replication and further investigation.
Biochemical PRMT5 Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro potency of PRMT5 inhibitors.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-Adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Inhibitor compounds (this compound or EPZ015666) dissolved in DMSO
-
Scintillation cocktail
-
Filter plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Add serial dilutions of the inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay for A549 Cells
This protocol describes the determination of cell viability upon treatment with PRMT5 inhibitors in the A549 lung cancer cell line.[2][4]
Materials:
-
A549 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound or EPZ015666 dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the PRMT5 inhibitor or DMSO (vehicle control) for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
Western Blot Analysis for PRMT5 Target Methylation
This protocol is for assessing the inhibition of PRMT5's methyltransferase activity within cells by measuring the methylation status of a known substrate, such as SmD3.
Materials:
-
Cancer cell lines (e.g., A549, MCL cell lines)
-
This compound or EPZ015666
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-symmetric dimethylarginine (sym-DMA), anti-SmD3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with the PRMT5 inhibitor or DMSO for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of symmetrically dimethylated proteins.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the PRMT5 signaling pathway and a typical experimental workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 methylates various substrates, influencing key cellular processes that contribute to tumorigenesis.
Caption: A streamlined workflow for the preclinical evaluation of novel PRMT5 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective small-chemical inhibitors of protein arginine methyltransferase 5 with anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the On-Target Effects of Prmt5-IN-31: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Prmt5-IN-31 with other leading Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of its on-target effects supported by experimental data.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene expression, RNA splicing, and DNA damage repair.[1] Its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention.[2] this compound is a selective, substrate-site occupying PRMT5 inhibitor.[3] This guide will delve into the validation of its on-target effects in comparison to other well-characterized PRMT5 inhibitors with distinct mechanisms of action.
Comparative Analysis of PRMT5 Inhibitors
The landscape of PRMT5 inhibitors is diverse, with molecules targeting different binding sites and exhibiting unique mechanisms of action.[4] This section compares this compound with three other prominent inhibitors: GSK3326595, a substrate-competitive inhibitor; JNJ-64619178, which is competitive with both the cofactor S-adenosylmethionine (SAM) and the substrate; and MRTX1719, an MTA-cooperative inhibitor that selectively targets the PRMT5-MTA complex in MTAP-deleted cancers.[1][5][6]
| Inhibitor | Mechanism of Action | Target Binding Site | Reported IC50 | Key Features |
| This compound | Substrate-Competitive | Substrate Binding Site | 0.31 µM[3] | Dual PRMT5 inhibitor and hnRNP E1 up-regulator.[3] |
| GSK3326595 | Substrate-Competitive | Substrate Binding Site | ~22 nM | Demonstrates anti-proliferative activity in various tumor models. |
| JNJ-64619178 | SAM- and Substrate-Competitive | SAM and Substrate Pockets | ~0.2 nM | Exhibits prolonged target engagement.[6] |
| MRTX1719 | MTA-Cooperative | PRMT5-MTA Complex | Not directly comparable | Shows selectivity for MTAP-deleted cancer cells.[5] |
Disclaimer: The IC50 values presented are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols for On-Target Validation
To rigorously validate the on-target effects of PRMT5 inhibitors like this compound, several key experiments are employed. These assays are designed to measure the direct inhibition of PRMT5 enzymatic activity and the downstream consequences of this inhibition within a cellular context.
Biochemical PRMT5 Inhibition Assay (Radioactive)
This assay directly measures the enzymatic activity of purified PRMT5 in the presence of an inhibitor.
Principle: This method quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone substrate. A decrease in the incorporation of the radiolabel indicates inhibition of PRMT5 activity.
Protocol:
-
Prepare a reaction mixture containing purified recombinant PRMT5/MEP50 complex, a histone H4 peptide substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Symmetric Dimethylarginine (SDMA) Western Blot
This cellular assay assesses the ability of an inhibitor to block PRMT5's methyltransferase activity within cells by measuring the levels of symmetric dimethylarginine (SDMA), a specific product of PRMT5 activity.
Principle: PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on various cellular proteins, including histones and Sm proteins. A reduction in global SDMA levels upon inhibitor treatment indicates on-target engagement and inhibition of PRMT5 in a cellular environment.
Protocol:
-
Culture cancer cell lines (e.g., A549) to approximately 80% confluency.
-
Treat the cells with varying concentrations of the PRMT5 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for SDMA.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the SDMA signal to a loading control (e.g., β-actin or GAPDH).
Visualizing PRMT5-Related Pathways and Processes
To provide a clearer understanding of the context in which this compound and other inhibitors function, the following diagrams illustrate the PRMT5 signaling pathway, a general workflow for target validation, and the classification of PRMT5 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to PRMT5 Inhibitors in Lung Cancer Models: GSK591 vs. GSK3326595
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), GSK591 (also known as EPZ015866, and a frequently studied compound that serves as a proxy for the less-documented Prmt5-IN-31) and GSK3326595, in the context of lung cancer models. The information presented is collated from preclinical studies to aid in the evaluation of their respective therapeutic potential and experimental application.
Executive Summary
Both GSK591 and GSK3326595 are potent and selective inhibitors of PRMT5, an enzyme overexpressed in various cancers, including lung cancer, where it plays a crucial role in tumor cell proliferation, survival, and metastasis. These inhibitors function by blocking the methyltransferase activity of PRMT5, leading to reduced symmetric dimethylation of arginine (SDMA) on histone and non-histone protein substrates. This, in turn, modulates gene expression and affects key oncogenic signaling pathways. While both compounds show significant anti-tumor activity in lung cancer models, GSK3326595 has advanced into clinical development, suggesting a more favorable overall profile for therapeutic use.
Mechanism of Action and Signaling Pathways
PRMT5 is a critical regulator of various cellular processes. In lung cancer, its inhibition by agents like GSK591 and GSK3326595 has been shown to impact several key signaling pathways, primarily the PI3K/Akt and FGFR pathways. By inhibiting PRMT5, these compounds can downregulate the expression of oncogenes and cell cycle regulators, ultimately leading to cell cycle arrest and apoptosis.[1][2]
Caption: PRMT5 signaling pathways in lung cancer.
Comparative Performance Data
The following tables summarize the available quantitative data for GSK591 and GSK3326595 from preclinical lung cancer studies.
| Inhibitor | Target | Biochemical IC50 | Reference |
| GSK591 | PRMT5 | 4 nM | |
| GSK3326595 | PRMT5/MEP50 | 6.2 ± 0.8 nM |
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| GSK591 | A549, H1299 | Cell Proliferation (CCK-8) | Cell Viability | Dose-dependent decrease | [1] |
| GSK591 | HCC827, NCI-H460 | Western Blot | SDMA levels | Markedly decreased at 250 nM | |
| GSK3326595 | HCT116 (colorectal) | Cell Viability | IC50 | 164-200 nM |
| Inhibitor | Model | Dosing | Endpoint | Result | Reference |
| GSK591 | LLC subcutaneous xenograft (nude mice) | 50 mg/kg, once daily | Tumor growth | Significant reduction in tumor weight and volume | |
| GSK3326595 | Z-138 xenograft (lymphoma) | 25-100 mg/kg, twice daily | Tumor growth | 52.1% - 106.05% tumor growth inhibition |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (CCK-8)
Objective: To assess the effect of PRMT5 inhibitors on the proliferation of lung cancer cells.
-
Cell Seeding: Lung cancer cell lines (e.g., A549, H1299) are seeded into 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with various concentrations of GSK591 or GSK3326595 (or vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 4 days).[1]
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader to determine cell viability.[1]
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
Objective: To confirm the on-target effect of PRMT5 inhibitors by measuring the levels of a key biomarker.
-
Cell Lysis: Lung cancer cells treated with PRMT5 inhibitors or vehicle are harvested and lysed in RIPA buffer.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against pan-symmetric dimethylarginine (SDMA).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of PRMT5 inhibitors in a living organism.
Caption: General workflow for a lung cancer xenograft study.
-
Cell Preparation and Implantation: Human lung cancer cells (e.g., Lewis Lung Carcinoma - LLC) are harvested and suspended in a suitable medium (e.g., 50% Matrigel). 1.5 x 10^6 cells are then subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: The PRMT5 inhibitor (e.g., GSK591 at 50 mg/kg) or vehicle is administered daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study (e.g., after 12 days of treatment), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., western blotting for SDMA, immunohistochemistry).
Conclusion
Both GSK591 and GSK3326595 are effective inhibitors of PRMT5 with demonstrated anti-tumor activity in preclinical lung cancer models. GSK591 has been extensively used as a chemical probe to elucidate the role of PRMT5 in lung cancer biology. GSK3326595, a compound that has progressed to clinical trials, represents a more optimized therapeutic candidate. The choice between these inhibitors for preclinical research may depend on the specific experimental goals, with GSK591 being a well-characterized tool for in vitro studies and GSK3326595 being more relevant for translational in vivo studies. Further head-to-head comparative studies in lung cancer models would be beneficial to fully delineate their differential efficacy and guide future clinical development.
References
Navigating the Landscape of PRMT5 Inhibition: A Comparative Guide
While direct cross-laboratory validation data for the selective PRMT5 inhibitor, Prmt5-IN-31, is not publicly available, this guide provides a comprehensive comparison of its reported activity with that of other well-characterized PRMT5 inhibitors. This objective overview, supported by experimental data and detailed methodologies, aims to assist researchers, scientists, and drug development professionals in their evaluation of these critical research tools.
Comparative Activity of PRMT5 Inhibitors
The inhibitory activity of small molecules against Protein Arginine Methyltransferase 5 (PRMT5) is a critical parameter for researchers. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of the reported biochemical and cellular IC50 values for this compound and a selection of other widely studied PRMT5 inhibitors. It is important to note that variations in IC50 values across different studies can arise from differences in assay conditions, reagents, and cell lines used.
| Inhibitor | Reported IC50 | Assay Type | Cell Line / Enzyme | Reference(s) |
| This compound | 0.31 µM | Biochemical | PRMT5 | [1][2] |
| GSK3326595 (Pemrametostat) | 6.2 nM, 22 nM | Biochemical | PRMT5 | [3][4][5] |
| 5.9 - 19.7 nM | Biochemical (peptide substrates) | PRMT5/MEP50 complex | [6] | |
| JNJ-64619178 (Onametostat) | 0.14 nM | Biochemical | PRMT5/MEP50 complex | [7][8][9][10][11] |
| MRTX1719 | <10 nM | Cellular (sDMA) | MTAP-deleted cell lines | [12] |
| 8 nM | Biochemical | PRMT5/MTA complex | [13] | |
| 12 nM | Cellular (viability) | HCT116 MTAPdel | [13] | |
| PRT543 | 10.8 nM | Biochemical | PRMT5/MEP50 complex | [14][15][16] |
| 31 nM | Cellular (proliferation) | Granta-519 (MCL) | [17] | |
| 35 nM | Cellular (proliferation) | SET-2 (AML) | [17] | |
| EPZ015666 (GSK3235025) | 22 nM | Biochemical | PRMT5 | [18][19][20][21] |
| 5 nM (Ki) | Biochemical | PRMT5 | [22] | |
| 96 - 904 nM | Cellular (proliferation) | MCL cell lines | [22] |
Experimental Protocols
The determination of inhibitor potency is highly dependent on the experimental methodology. Below are detailed protocols for common biochemical and cellular assays used to assess PRMT5 inhibitor activity.
Biochemical PRMT5 Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of PRMT5 by quantifying the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate.
-
Reaction Setup : The reaction is typically performed in a 96- or 384-well plate. Each well contains the PRMT5/MEP50 enzyme complex, a peptide substrate (e.g., a histone H4-derived peptide), and the inhibitor at various concentrations.
-
Initiation : The reaction is initiated by the addition of [³H]-SAM.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the methylation reaction to occur.
-
Termination : The reaction is stopped, often by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane.
-
Detection : The amount of incorporated radioactivity into the substrate is quantified using a scintillation counter.
-
Data Analysis : The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular PRMT5 Inhibition Assay (Western Blot for Symmetric Dimethylarginine - sDMA)
This assay assesses the ability of an inhibitor to block PRMT5 activity within a cellular context by measuring the levels of symmetric dimethylation on a known PRMT5 substrate, such as SmD3.
-
Cell Culture and Treatment : Cells (e.g., a cancer cell line known to be sensitive to PRMT5 inhibition) are cultured in appropriate media. The cells are then treated with the PRMT5 inhibitor at a range of concentrations for a specified duration (e.g., 24-72 hours).
-
Cell Lysis : After treatment, the cells are harvested and lysed to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading for the subsequent steps.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with a primary antibody specific for the symmetrically dimethylated form of a PRMT5 substrate (e.g., anti-sDMA-SmD3). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to normalize the results.
-
Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.
-
Data Analysis : The intensity of the bands is quantified, and the level of sDMA is normalized to the loading control. The IC50 value is calculated by plotting the percentage of sDMA reduction against the inhibitor concentration.
Visualizing the Workflow
The following diagram illustrates a general workflow for evaluating a novel PRMT5 inhibitor, from initial biochemical screening to cellular validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. GSK3326595 | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 4. GSK3326595 - tcsc6451 - Taiclone [taiclone.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 10. JNJ-64619178 | Histone Methyltransferase | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. MRTX-1719 | PRMT5 Inhibitor | Histone Methyltransferase | TargetMol [targetmol.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preludetx.com [preludetx.com]
- 17. preludetx.com [preludetx.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. axonmedchem.com [axonmedchem.com]
- 20. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tribioscience.com [tribioscience.com]
- 22. selleckchem.com [selleckchem.com]
head-to-head comparison of Prmt5-IN-31 and JNJ-64619178
This guide provides a detailed, data-driven comparison of two inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), Prmt5-IN-31 and JNJ-64619178. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for their research needs. While both molecules target PRMT5, JNJ-64619178 is a clinical-stage compound with extensive characterization, whereas this compound is a research compound with limited publicly available data.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][4][5] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[1][6][7]
Overview of this compound and JNJ-64619178
This compound is a selective inhibitor of PRMT5.[8][9] It has been shown to have antiproliferative effects by inducing apoptosis and inhibiting cell migration in A549 lung cancer cells.[8][9] this compound is reported to occupy the substrate-binding site of PRMT5.[8][9]
JNJ-64619178 (Onametostat) is a potent, selective, and orally bioavailable inhibitor of PRMT5 that has undergone extensive preclinical and clinical evaluation.[4][10][11] It exhibits a pseudo-irreversible binding mode by simultaneously occupying the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex.[10][12][13] This leads to a prolonged and durable inhibition of PRMT5 activity.[4] JNJ-64619178 has demonstrated broad antitumor activity in various preclinical models and has been evaluated in Phase 1 clinical trials for advanced solid tumors and lymphomas.[6][10][14]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and JNJ-64619178 to facilitate a direct comparison.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | JNJ-64619178 |
| Target | PRMT5 | PRMT5/MEP50 complex |
| Binding Site | Substrate-binding site[8][9] | SAM and substrate-binding pockets[10][12][13] |
| Binding Mode | Reversible (presumed) | Pseudo-irreversible, long residence time[4][10] |
| IC50 (Biochemical) | 0.31 µM[8][9] | 0.14 nM[15] |
| Cellular Potency (IC50/EC50) | Data not available | Varies by cell line (nM range)[4] |
| Selectivity | Selective for PRMT5[8][9] | Highly selective for PRMT5 over other methyltransferases[4][11] |
| Pharmacodynamic Marker | Data not available | Inhibition of symmetric dimethylarginine (SDMA) on SmD1/3 proteins[4][16] |
Table 2: In Vitro and In Vivo Activity
| Parameter | This compound | JNJ-64619178 |
| Cell Line Activity | Antiproliferative in A549 cells[8][9] | Broad antiproliferative activity in various cancer cell lines (lung, breast, pancreatic, hematological)[4][11] |
| In Vivo Efficacy | Data not available | Dose-dependent tumor growth inhibition and regression in multiple xenograft models[4][13][17] |
| Oral Bioavailability | Data not available | Moderate (36% in mice)[11] |
| Clinical Development | Preclinical | Phase 1 clinical trials completed (NCT03573310)[10][14][18] |
Signaling Pathway and Experimental Workflow
PRMT5 Signaling Pathway
PRMT5 plays a central role in cellular regulation. Its inhibition affects multiple downstream pathways, primarily through the modulation of RNA splicing and gene expression.
Caption: Simplified signaling pathway of the PRMT5/MEP50 complex.
Experimental Workflow for PRMT5 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of PRMT5 inhibitors, based on the characterization of JNJ-64619178.
Caption: A standard experimental workflow for preclinical PRMT5 inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of JNJ-64619178 are provided below. Similar protocols would be applicable for the evaluation of this compound.
Biochemical PRMT5 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the PRMT5/MEP50 complex.
-
Methodology: Recombinant human PRMT5/MEP50 complex is incubated with the inhibitor at various concentrations. The methyltransferase reaction is initiated by adding the methyl donor S-adenosylmethionine (SAM) and a substrate (e.g., histone H4 peptide). The reaction is allowed to proceed for a defined period at a specific temperature. The amount of methylated product is then quantified, often using radioisotope-labeled SAM or by antibody-based detection methods (e.g., ELISA). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
-
Objective: To assess the antiproliferative activity of the inhibitor on cancer cell lines.
-
Methodology: Cancer cell lines are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 6 days). Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The half-maximal growth inhibitory concentration (GI50) is determined from the dose-response curves.
Western Blot for Pharmacodynamic Marker (SmD1/3 Methylation)
-
Objective: To confirm target engagement in cells by measuring the inhibition of PRMT5-mediated methylation of its substrate.
-
Methodology: Cells are treated with the inhibitor for a specific time. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for symmetrically dimethylated SmD1/3 (a known PRMT5 substrate) and a loading control antibody (e.g., β-actin). A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then used, and the signal is visualized using chemiluminescence. A reduction in the SmD1/3 methylation signal indicates target engagement.[4]
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.
-
Methodology: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at different doses and schedules (e.g., once daily). Tumor volume is measured regularly with calipers. At the end of the study, tumors may be excised for pharmacodynamic marker analysis.[4][17]
Conclusion
JNJ-64619178 is a well-characterized, potent, and selective PRMT5 inhibitor with a pseudo-irreversible binding mechanism that has demonstrated significant antitumor activity in both preclinical and early clinical settings.[4][10][13] In contrast, this compound is a research tool with limited available data, primarily demonstrating its inhibitory activity in a biochemical assay and antiproliferative effects in a single cell line.[8][9]
For researchers requiring a highly potent and clinically relevant PRMT5 inhibitor with a wealth of supporting data, JNJ-64619178 is the superior choice. This compound may be suitable for initial exploratory studies, but its full potential and comparative efficacy remain to be elucidated through further comprehensive characterization. The significant difference in the depth of available data underscores the advanced developmental stage of JNJ-64619178 compared to this compound.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Facebook [cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Synergistic Potential of PRMT5 Inhibition with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects observed when combining PRMT5 inhibitors with PARP inhibitors in preclinical cancer models. Due to the limited public data on the specific inhibitor Prmt5-IN-31, this guide utilizes data from studies on other potent and selective PRMT5 inhibitors, such as GSK3326595 and C220, to illustrate the therapeutic potential of this combination strategy. This approach is grounded in the shared mechanism of action among these inhibitors: the targeted disruption of PRMT5's methyltransferase activity.
The combination of PRMT5 and PARP inhibitors represents a promising strategy to overcome resistance to PARP inhibitors and expand their efficacy to a broader range of tumors, including those proficient in homologous recombination. The underlying principle of this synergy lies in the ability of PRMT5 inhibitors to induce a "BRCAness" phenotype by downregulating key DNA damage repair (DDR) proteins, thereby sensitizing cancer cells to the cytotoxic effects of PARP inhibition.
Quantitative Analysis of Synergistic Effects
The following tables summarize key quantitative data from preclinical studies, demonstrating the enhanced anti-cancer activity of combining PRMT5 inhibitors with PARP inhibitors across various cancer cell lines.
Table 1: Synergistic Inhibition of Cell Viability
| Cell Line | Cancer Type | PRMT5 Inhibitor (Concentration) | PARP Inhibitor (Concentration) | Synergy Score (Method) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | GSK3326595 (Varying doses) | Olaparib (Varying doses) | Synergistic (Loewe) | [1] |
| HCC1806 | Triple-Negative Breast Cancer | GSK3326595 (Varying doses) | Talazoparib (Varying doses) | Synergistic (Loewe) | [1] |
| ES-2 | Ovarian Cancer | C220 (Varying doses) | Olaparib (Varying doses) | Synergistic (Bliss) | [2][3] |
| A2780 | Ovarian Cancer | C220 (Varying doses) | Olaparib (Varying doses) | Synergistic (Bliss) | [2][3] |
Table 2: Enhancement of DNA Damage
| Cell Line | Cancer Type | Treatment | Fold Increase in γH2AX Foci (vs. Control) | Reference |
| ES-2 | Ovarian Cancer | C220 + Olaparib | Significant increase over single agents | [2][3] |
| A549 | Non-Small Cell Lung Cancer | MS023 + BMN-673 (Talazoparib) | Significant increase | [4] |
| PEO4 (PARPi-resistant) | Ovarian Cancer | MS023 + BMN-673 (Talazoparib) | Restoration of DNA damage | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Objective: To determine the cytotoxic effects of single and combined drug treatments on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
PRMT5 inhibitor and PARP inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Treat the cells with a dose-response matrix of the PRMT5 inhibitor and PARP inhibitor, both alone and in combination. Include a vehicle-treated control.
-
Incubate the plates for 72-96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Analyze the dose-response data using software such as Combenefit or SynergyFinder to determine synergy scores based on models like Loewe additivity or Bliss independence.[2][6]
Immunofluorescence for γH2AX Foci
This protocol is a generalized procedure for detecting DNA double-strand breaks.
Objective: To visualize and quantify DNA damage (double-strand breaks) induced by drug treatments.
Materials:
-
Cells cultured on coverslips in 6-well plates
-
PRMT5 inhibitor and PARP inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with the PRMT5 inhibitor, PARP inhibitor, or the combination for the desired time (e.g., 24-48 hours).
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Capture images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Combenefit: an interactive platform for the analysis and visualization of drug combinations. [repository.cam.ac.uk]
- 3. Combenefit: an interactive platform for the analysis and visualization of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay [en.bio-protocol.org]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Combenefit: an interactive platform for the analysis and visualization of drug combinations | Semantic Scholar [semanticscholar.org]
Evaluating the Specificity of PRMT5 Inhibitors: A Comparative Guide
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology and other diseases due to its critical role in various cellular processes. The development of potent and selective PRMT5 inhibitors is a key focus for researchers. A crucial aspect of characterizing these inhibitors is evaluating their specificity against other members of the Protein Arginine Methyltransferase (PRMT) family to minimize off-target effects and ensure a clear understanding of their biological activity.
This guide provides a framework for evaluating the specificity of PRMT5 inhibitors, using publicly available data for well-characterized compounds as a reference. As of the latest search, there is no publicly available information on a compound specifically named "Prmt5-IN-31." Therefore, this guide will use the well-studied PRMT5 inhibitor, GSK3326595 (also known as Pemrametostat) , and its precursor EPZ015666 , as illustrative examples to demonstrate how the specificity of a PRMT5 inhibitor is assessed and presented.
Data Presentation: Specificity of a PRMT5 Inhibitor
The specificity of a PRMT5 inhibitor is typically determined by measuring its inhibitory activity (IC50) against a panel of other PRMT enzymes. An ideal inhibitor will show high potency against PRMT5 and significantly lower or no activity against other PRMTs.
Table 1: Biochemical Inhibitory Potency and Selectivity of a PRMT5 Inhibitor (Example: EPZ015666/GSK3326595)
| Enzyme | IC50 (nM) | Selectivity vs. PRMT5 | Reference |
| PRMT5/MEP50 | 6 - 22 | - | [1][2] |
| Other Methyltransferases | >40,000 | >4,000-fold | [2] |
Note: The data presented is a synthesis from multiple sources. Direct head-to-head IC50 values for a full PRMT panel from a single study are not publicly available.
EPZ015666, the precursor to GSK3326595, was found to have an IC50 of 22 nM for PRMT5 and was reported to have greater than 20,000-fold selectivity over other protein methyltransferases.[3] GSK3326595 itself has a reported IC50 of approximately 6 nM for PRMT5 and is described as being more than 4,000-fold selective for PRMT5/MEP50 over a panel of 20 other histone methyltransferases.[2] Another potent and selective PRMT5 inhibitor, JNJ-64619178, at a high concentration of 10 µM, inhibited the PRMT5/MEP50 complex by over 80%, while showing minimal inhibition (<15%) of other closely related arginine methyltransferases like PRMT1 and PRMT7.[4][5]
Experimental Protocols
The determination of inhibitor specificity relies on robust and well-defined experimental protocols. Biochemical assays are the primary method for assessing the direct inhibitory activity of a compound against a purified enzyme.
Biochemical Assay for PRMT5 Inhibitor Specificity (Example Protocol)
This protocol describes a common method for determining the IC50 value of an inhibitor against PRMT5 and other PRMTs.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a specific PRMT by 50% (IC50).
Materials:
-
Recombinant human PRMT enzymes (e.g., PRMT1, PRMT3, PRMT4/CARM1, PRMT5/MEP50, PRMT6, PRMT7, PRMT9)
-
Methyl donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) or unlabeled SAM for non-radioactive assays.
-
Substrate: A specific peptide or protein substrate for each PRMT. For PRMT5, a common substrate is a peptide derived from histone H4.
-
Assay Buffer: Typically contains Tris-HCl, NaCl, EDTA, and DTT at a physiological pH.
-
Test Inhibitor: Serial dilutions of the compound to be tested.
-
Scintillation fluid and filter paper (for radioactive assays) or appropriate detection reagents for non-radioactive assays (e.g., antibody-based detection of methylated substrate, fluorescence polarization).
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, the specific recombinant PRMT enzyme, and the corresponding substrate.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., GSK3326595) or DMSO (as a vehicle control) to the wells.
-
Initiation of Reaction: Start the methylation reaction by adding the methyl donor ([³H]-SAM or SAM).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction. For radioactive assays, this is often done by adding trichloroacetic acid to precipitate the protein/peptide substrate.
-
Detection of Methylation:
-
Radioactive Method: The precipitated, radiolabeled substrate is captured on filter paper, washed to remove unincorporated [³H]-SAM, and the radioactivity is quantified using a scintillation counter.
-
Non-Radioactive Methods: These can include ELISA-based methods using an antibody specific to the methylated substrate, or fluorescence-based readouts.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
-
Selectivity Determination: Repeat the assay for a panel of other PRMT enzymes to determine the IC50 values for each. The selectivity is then calculated as the ratio of the IC50 for the off-target PRMT to the IC50 for PRMT5.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: PRMT5 signaling and inhibition pathway.
Caption: Workflow for assessing PRMT5 inhibitor specificity.
References
- 1. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Clinical Landscape of PRMT5 Inhibitors: A Comparative Guide
The quest for effective cancer therapies has led researchers to explore novel targets, with Protein Arginine Methyltransferase 5 (PRMT5) emerging as a promising candidate. Dysregulation of PRMT5 is implicated in various cancers, driving interest in the development of inhibitors to block its activity. This guide provides a comparative analysis of the clinical trial results for several PRMT5 inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. While the focus is on compounds with available clinical data, we also introduce Prmt5-IN-31, a preclinical inhibitor, to provide a broader perspective on the developmental pipeline.
This compound: A Preclinical Snapshot
This compound, also known as Compound 3m, is a selective PRMT5 inhibitor that has demonstrated promising preclinical activity. To date, there is no publicly available data from clinical trials for this compound. Laboratory studies have shown that it has an IC50 of 0.31 μM and exhibits antiproliferative effects in A549 lung cancer cells by inducing apoptosis and inhibiting cell migration. It has also been observed to up-regulate the hnRNP E1 protein level.
Clinical Trial Results of Investigational PRMT5 Inhibitors
Several PRMT5 inhibitors have advanced into clinical trials, providing valuable insights into their safety and efficacy in various cancer types. The following sections summarize the available clinical trial data for prominent PRMT5 inhibitors.
GSK3326595 (in partnership with JNJ-64619178)
GSK3326595 is a potent and selective oral PRMT5 inhibitor that has been evaluated in both solid and hematologic malignancies.
Efficacy in Solid Tumors: In the Phase 1 METEOR-1 trial (NCT02783300) involving patients with advanced solid tumors, GSK3326595 showed modest efficacy. Confirmed partial responses (PRs) were observed in patients with adenoid cystic carcinoma (ACC) and estrogen receptor-positive breast cancer. The overall response rate (ORR) in patients with ACC was 11.5%, with a median progression-free survival (PFS) of 19.1 months.
Efficacy in Hematologic Malignancies: In patients with non-Hodgkin lymphoma (NHL), the ORR was 10%, with two complete responses (CRs) observed in patients with follicular lymphoma and diffuse large B-cell lymphoma. A study in patients with lower-risk myelodysplastic syndromes (MDS), however, showed no evidence of clinical benefit.
Safety Profile: The most common treatment-related adverse events (TRAEs) of any grade were nausea, vomiting, fatigue, constipation, and thrombocytopenia. Thrombocytopenia was identified as the only dose-limiting toxicity in the study of JNJ-64619178.
| Inhibitor | Trial (NCT) | Cancer Type | Key Efficacy Results | Reference(s) |
| GSK3326595 | METEOR-1 (NCT02783300) | Advanced Solid Tumors | 3 confirmed PRs (2 in ACC, 1 in ER+ breast cancer) | |
| JNJ-64619178 | Phase 1 (NCT03573310) | Advanced Solid Tumors & NHL | ORR: 5.6% (overall); 11.5% in ACC; Median PFS in ACC: 19.1 months | |
| GSK3326595 | Phase 1/2 | Myeloid Neoplasms | Limited clinical activity | |
| JNJ-64619178 | Phase 1 | Lower-risk MDS | No evidence of clinical benefit |
AMG 193
AMG 193 is a first-in-class, MTA-cooperative PRMT5 inhibitor that selectively targets tumors with methylthioadenosine phosphorylase (MTAP) deletion. MTAP deletions occur in approximately 10-15% of cancers.
Efficacy: In a first-in-human Phase 1 trial (NCT05094336), AMG 193 demonstrated promising antitumor activity in patients with MTAP-deleted solid tumors. An objective response rate of 21.4% was observed across eight different tumor types, including non-small cell lung cancer (NSCLC), pancreatic adenocarcinoma, and biliary tract cancer. Confirmed partial responses were seen in various tumor types.
Safety Profile: The most common treatment-related adverse events were nausea, fatigue, and vomiting. Importantly, no significant myelosuppression was observed.
| Inhibitor | Trial (NCT) | Cancer Type | Key Efficacy Results | Reference(s) |
| AMG 193 | MTAPESTRY 101 (NCT05094336) | MTAP-deleted Solid Tumors | ORR: 21.4%; Confirmed PRs across multiple tumor types |
PRT811 (P-500)
PRT811 is a brain-penetrant PRMT5 inhibitor that has shown early signs of efficacy in central nervous system (CNS) tumors and uveal melanoma.
Efficacy: In a Phase 1 trial (NCT04089449), two patients with recurrent, high-grade glioma with IDH mutations achieved complete responses, with one response ongoing for over 31 months. In patients with uveal melanoma with a splicing mutation, one confirmed partial response was observed with a duration of 10 months.
Safety Profile: The most common treatment-related adverse events were nausea, vomiting, fatigue, constipation, and thrombocytopenia, which were mostly grade 1-2.
| Inhibitor | Trial (NCT) | Cancer Type | Key Efficacy Results | Reference(s) |
| PRT811 | Phase 1 (NCT04089449) | Recurrent High-Grade Glioma (IDH+) | 2 CRs | |
| PRT811 | Phase 1 (NCT04089449) | Uveal Melanoma (Splicing Mutation+) | 1 confirmed PR |
MRTX1719
MRTX1719 is another MTA-cooperative PRMT5 inhibitor that selectively targets MTAP-deleted cancers.
Efficacy: In a Phase 1/2 trial (NCT05245500), MRTX1719 demonstrated early signs of clinical activity with objective responses observed in patients with MTAP-deleted melanoma, gallbladder adenocarcinoma, mesothelioma, non-small cell lung cancer, and malignant peripheral nerve sheath tumors. Six confirmed objective responses were observed in the Phase 1 portion of the study.
Safety Profile: MRTX1719 was well-tolerated with no dose-limiting toxicities observed at doses up to 400mg once daily. Notably, it did not cause the dose-limiting hematologic adverse events, such as thrombocytopenia, anemia, or neutropenia, that have been associated with first-generation PRMT5 inhibitors.
| Inhibitor | Trial (NCT) | Cancer Type | Key Efficacy Results | Reference(s) |
| MRTX1719 | Phase 1/2 (NCT05245500) | MTAP-deleted Solid Tumors | 6 confirmed objective responses in Phase 1 |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PRMT5 signaling pathway and a general experimental workflow for preclinical assessment.
Caption: PRMT5 forms a complex with MEP50 and utilizes SAM as a methyl donor to symmetrically dimethylate arginine residues on histone and non-histone proteins, thereby regulating key cellular processes.
Caption: A generalized workflow for the preclinical evaluation of PRMT5 inhibitors, moving from initial biochemical and cellular assays to in vivo animal models.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. While specific protocols can vary between studies, the following provides an overview of the methodologies commonly employed in the preclinical and clinical evaluation of PRMT5 inhibitors.
Preclinical Assays (as exemplified by this compound studies)
-
Cell Viability Assay: Cancer cell lines (e.g., A549) are seeded in 96-well plates and treated with varying concentrations of the PRMT5 inhibitor for a specified period (e.g., 72 hours). Cell viability is then assessed using a commercial kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Apoptosis Assay: Apoptosis induction is often measured by flow cytometry using Annexin V and propidium iodide (PI) staining. Cells are treated with the inhibitor, harvested, and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters dead cells).
-
Cell Migration Assay: The effect of the inhibitor on cell migration can be evaluated using a wound-healing assay or a Transwell migration assay. In the wound-healing assay, a scratch is made in a confluent monolayer of cells, and the rate of wound closure is monitored over time in the presence or absence of the inhibitor.
-
Western Blotting: To confirm target engagement and downstream effects, western blotting is used. Cells are treated with the inhibitor, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against PRMT5, symmetric dimethylarginine (sDMA), and other relevant signaling proteins.
Clinical Trial Methodology (General Overview)
-
Study Design: Early-phase clinical trials of PRMT5 inhibitors are typically open-label, dose-escalation, and dose-expansion studies. The dose-escalation phase aims to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The dose-expansion phase further evaluates the safety and preliminary efficacy in specific patient cohorts.
-
Patient Population: Eligibility criteria generally include patients with advanced or metastatic solid tumors or hematologic malignancies who have progressed on standard therapies. For MTA-cooperative inhibitors like AMG 193 and MRTX1719, enrollment is restricted to patients with tumors harboring an MTAP deletion.
-
Efficacy Assessment: Tumor responses are typically evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) or other relevant criteria for hematologic malignancies. Key efficacy endpoints include Overall Response Rate (ORR), Complete Response (CR), Partial Response (PR), Stable Disease (SD), Duration of Response (DOR), and Progression-Free Survival (PFS).
-
Safety Assessment: Safety and tolerability are monitored through the regular recording of adverse events (AEs), which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are carefully assessed during the dose-escalation phase.
-
Pharmacokinetics and Pharmacodynamics: Blood samples are collected to determine the pharmacokinetic profile of the drug (i.e., how the body absorbs, distributes, metabolizes, and excretes it). Pharmacodynamic biomarkers, such as plasma or tumor levels of sDMA, are often measured to assess target engagement.
Conclusion
The development of PRMT5 inhibitors represents a promising avenue in oncology. While preclinical compounds like this compound demonstrate the ongoing efforts in discovery, the clinical data from inhibitors such as GSK3326595, AMG 193, PRT811, and MRTX1719 provide a clearer picture of their potential therapeutic value. The MTA-cooperative inhibitors, in particular, highlight the power of a precision medicine approach by targeting a specific genetic vulnerability in cancer cells. As more data from ongoing and future clinical trials become available, the role of PRMT5 inhibitors in the armamentarium of cancer treatments will be further defined.
Safety Operating Guide
Proper Disposal of Prmt5-IN-31: A Guide for Laboratory Professionals
For Immediate Release – Researchers and laboratory personnel now have access to a comprehensive guide on the proper disposal procedures for Prmt5-IN-31, a selective PRMT5 inhibitor. This guide provides essential safety and logistical information, ensuring the safe handling and disposal of this chemical in a laboratory setting.
Essential Safety Precautions and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While a specific SDS for this compound is not publicly available, a representative SDS for a similar compound from the same supplier indicates that this substance may cause skin irritation, serious eye damage, and may be harmful if inhaled or swallowed. Therefore, standard laboratory personal protective equipment (PPE) is required.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If aerosolization is possible, a respirator may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound, like other small molecule inhibitors, must comply with local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing boats, spatulas), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) and any subsequent dilutions should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical-contaminated sharps.
-
Contaminated Labware: Glassware and plasticware that have come into contact with this compound should be decontaminated or disposed of as hazardous waste. For glassware, a triple rinse with a suitable solvent (e.g., ethanol or acetone) can be performed. The rinsate must be collected as hazardous liquid waste.
2. Waste Container Management:
-
All waste containers must be in good condition and compatible with the chemical waste.
-
Containers must be kept closed except when adding waste.
-
Each container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". The concentration and solvent (for liquid waste) should also be indicated.
3. Storage of Chemical Waste:
-
Hazardous waste awaiting disposal should be stored in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself.
Quantitative Data Summary
| Property | Value | Source |
| Solubility in DMSO | 50 mg/mL (148.62 mM) | MedChemExpress[1] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | MedChemExpress[1] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway Context
While not directly related to disposal, understanding the mechanism of action of this compound highlights its biological activity and the importance of proper handling. This compound is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a key enzyme involved in various cellular processes, including gene transcription and signal transduction, through the methylation of histone and non-histone proteins. Its inhibition can lead to anti-proliferative effects and apoptosis in cancer cells.[2]
Caption: Inhibitory action of this compound on the PRMT5 pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
